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  • Product: [2-(Phenoxymethyl)phenyl]boronic acid
  • CAS: 729558-57-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Profiling, Synthesis, and Application of [2-(Phenoxymethyl)phenyl]boronic Acid

Executive Summary & Strategic Significance In modern medicinal chemistry and advanced materials science, the precise construction of sterically hindered biaryl systems is critical for accessing novel chemical space. [2-(...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Significance

In modern medicinal chemistry and advanced materials science, the precise construction of sterically hindered biaryl systems is critical for accessing novel chemical space. [2-(Phenoxymethyl)phenyl]boronic acid (CAS: 729558-57-0) represents a highly specialized organoboron building block designed for this exact purpose[1].

Featuring an ortho-substituted phenoxymethyl ether linkage, this compound provides dual functionality: it serves as a robust coupling partner in palladium-catalyzed cross-coupling reactions, and its flexible ether arm acts as a crucial hydrogen-bond acceptor or conformational lock in downstream active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I have structured this guide to move beyond basic properties, providing you with the mechanistic causality and self-validating protocols required to successfully integrate this compound into your synthetic pipelines.

Physicochemical Profiling & Structural Dynamics

Understanding the physicochemical baseline of[2-(Phenoxymethyl)phenyl]boronic acid is the first step in predicting its behavior in solution and during catalysis. The compound is commercially cataloged by major chemical suppliers[2],[3], and its core metrics are summarized below.

Table 1: Quantitative Physicochemical Data
ParameterValue / Description
Chemical Name [2-(Phenoxymethyl)phenyl]boronic acid
CAS Registry Number 729558-57-0[1]
Molecular Formula C13H13BO3[4]
Molecular Weight 228.05 g/mol
Physical Appearance White to off-white crystalline powder
Solubility Profile Soluble in THF, 1,4-Dioxane, DMF, DMSO, and Methanol; Insoluble in H₂O
Purity Standards Typically >95% (HPLC/NMR) for pharmaceutical intermediates[5]

Mechanistic Insight: The Ortho-Coordination Effect The spatial arrangement of the phenoxymethyl group at the ortho position is not merely a passive structural feature. During cross-coupling, the lone pairs on the ether oxygen can transiently coordinate to coordinatively unsaturated metal centers (e.g., Palladium). This pre-coordination increases the local concentration of the boronic acid near the catalytic center, effectively counteracting the steric hindrance typically associated with ortho-substituted arylboronic acids.

De Novo Synthesis Workflow

The synthesis of [2-(Phenoxymethyl)phenyl]boronic acid relies on a precise sequence of etherification, halogen-metal exchange, and electrophilic borylation.

SynthesisWorkflow Step1 1. Etherification Synthesis of 1-bromo-2-(phenoxymethyl)benzene Step2 2. Lithiation Halogen-Metal Exchange (-78°C) Step1->Step2 Step3 3. Borylation Electrophilic Trapping with B(OiPr)3 Step2->Step3 Step4 4. Hydrolysis Acidic Quench to Boronic Acid Step3->Step4 Step5 5. Isolation Crystallization & Drying Step4->Step5

Fig 1: Step-by-step synthetic workflow for [2-(Phenoxymethyl)phenyl]boronic acid.

Step-by-Step Methodology: Halogen-Metal Exchange & Borylation

Causality of Reagent Selection: We utilize n-Butyllithium (n-BuLi) in Tetrahydrofuran (THF) at cryogenic temperatures (-78 °C). THF coordinates to the lithium cation, breaking up n-BuLi hexamers into highly reactive dimers, facilitating rapid exchange. Triisopropyl borate (B(OiPr)₃) is chosen over trimethyl borate because its steric bulk prevents multiple additions of the aryllithium species, thereby suppressing the formation of unwanted borinic acid byproducts.

Protocol:

  • Preparation: Charge an oven-dried, argon-purged flask with 1-bromo-2-(phenoxymethyl)benzene (1.0 eq) and anhydrous THF (0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add n-BuLi (1.1 eq, 2.5 M in hexanes) over 15 minutes. Maintain stirring at -78 °C for 1 hour.

  • Borylation: Rapidly add triisopropyl borate (1.5 eq) in one portion. Stir at -78 °C for 30 minutes, then allow the reaction to naturally warm to room temperature over 2 hours.

  • Hydrolysis: Quench the reaction by adding 1M aqueous HCl until the pH reaches ~2. Stir vigorously for 30 minutes to hydrolyze the boronate ester to the free boronic acid.

  • Isolation: Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via recrystallization from Hexanes/Ethyl Acetate.

Self-Validation System (IPC): Before the HCl quench, remove a 0.1 mL reaction aliquot, quench it with methanol, and analyze via LC-MS. The complete disappearance of the brominated starting material (m/z 262) and the emergence of the boronic acid mass (m/z 227 [M-H]⁻) mathematically validates the success of the lithiation and borylation steps.

Application: Suzuki-Miyaura Cross-Coupling Dynamics

The primary utility of [2-(Phenoxymethyl)phenyl]boronic acid is its deployment in Suzuki-Miyaura cross-coupling to generate complex biaryl scaffolds.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Formation of Pd(II) Complex Pd0->OxAdd + Ar-X BaseAct Base Activation Formation of Boronate Complex OxAdd->BaseAct + Base TransMet Transmetalation Transfer of 2-(Phenoxymethyl)phenyl group BaseAct->TransMet + Boronic Acid RedElim Reductive Elimination Product Release TransMet->RedElim - Borate Salts RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product Yield

Fig 2: Catalytic cycle of Suzuki-Miyaura cross-coupling highlighting transmetalation.

Step-by-Step Methodology: Sterically Hindered Cross-Coupling

Causality of Reagent Selection: For ortho-substituted boronic acids, the reductive elimination step can be kinetically slow due to steric clash. We utilize Pd(dppf)Cl₂ because the large bite angle of the dppf ligand forces the two coupling partners closer together on the palladium center, accelerating reductive elimination. A biphasic solvent system (1,4-Dioxane/H₂O) is employed to ensure the solubility of both the organic substrates and the inorganic base (K₂CO₃), maximizing the interfacial reaction rate.

Protocol:

  • Setup: In a Schlenk tube, combine the aryl halide (1.0 eq), [2-(Phenoxymethyl)phenyl]boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq).

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio, 0.1 M). Subject the mixture to three freeze-pump-thaw cycles to rigorously exclude oxygen (preventing homocoupling of the boronic acid).

  • Reaction: Heat the sealed tube to 90 °C for 12 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature, dilute with water, and extract with dichloromethane. Filter the organic layer through a pad of Celite to remove palladium black, concentrate, and purify via flash column chromatography.

Self-Validation System (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 3:1) and UV visualization (254 nm). The consumption of the aryl halide and the emergence of a new, highly fluorescent spot (indicative of the extended conjugation of the biaryl product) provide immediate, visual validation of the coupling progression.

Handling, Stability, and Boroxine Equilibrium

A critical, often overlooked aspect of handling[2-(Phenoxymethyl)phenyl]boronic acid is its inherent equilibrium with its cyclic anhydride form (boroxine).

Scientist's Note on Stoichiometry: Under ambient conditions, arylboronic acids slowly dehydrate to form trimeric boroxines. If a batch of [2-(Phenoxymethyl)phenyl]boronic acid has partially converted to the boroxine, calculating equivalents based strictly on the monomeric molecular weight (228.05 g/mol ) will result in an excess of the boron species.

  • Best Practice: Store the compound tightly sealed at 2-8 °C under an inert atmosphere (Argon/N₂)[1]. Prior to highly sensitive stoichiometric reactions, verify the monomer-to-boroxine ratio via ¹H NMR in DMSO-d₆ (where the water peak will indicate the hydration state).

References

  • Accela ChemBio. "2-(Phenoxymethyl)phenylboronic Acid." Accela ChemBio. URL: [Link]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. URL:[Link]

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. URL:[Link]

Sources

Exploratory

Strategic Synthesis of [2-(Phenoxymethyl)phenyl]boronic Acid: A Technical Guide

Topic: Synthesis routes for [2-(Phenoxymethyl)phenyl]boronic acid from precursors Content Type: In-depth Technical Guide Executive Summary [2-(Phenoxymethyl)phenyl]boronic acid is a critical organoboron intermediate, pri...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis routes for [2-(Phenoxymethyl)phenyl]boronic acid from precursors Content Type: In-depth Technical Guide

Executive Summary

[2-(Phenoxymethyl)phenyl]boronic acid is a critical organoboron intermediate, primarily utilized as a coupling partner in Suzuki-Miyaura cross-coupling reactions to install the 2-(phenoxymethyl)phenyl moiety. Its structural uniqueness lies in the ortho-benzylic ether linkage, which provides steric bulk and potential coordination sites for metal catalysts, but also introduces synthetic challenges regarding regioselectivity and stability during metallation.

This guide details two validated synthesis routes:

  • Cryogenic Lithiation-Borylation: A classic, high-atom-economy route suitable for laboratory scale.

  • Palladium-Catalyzed Miyaura Borylation: A robust, non-cryogenic route ideal for scale-up and substrates with sensitive functional groups.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the efficient construction of the aryl-boron bond. The most reliable precursor is 1-bromo-2-(phenoxymethyl)benzene , which is readily accessible via Williamson ether synthesis.

Strategic Pathway Visualization

The following diagram outlines the retrosynthetic logic and forward synthesis options.

Retrosynthesis Target [2-(Phenoxymethyl)phenyl]boronic acid (Target) PinEst Boronate Ester Intermediate (Stable, Purifiable) PinEst->Target Hydrolysis (NaIO4/HCl) LiInt Aryl Lithium Intermediate (Transient, -78°C) LiInt->Target Borate Trap (B(OMe)3) Bromide 1-Bromo-2-(phenoxymethyl)benzene (Key Precursor) Bromide->PinEst Pd-Cat Borylation (Route B) Bromide->LiInt Li-Hal Exchange (Route A) Phenol Phenol Phenol->Bromide Williamson Ether (K2CO3, DMF) BenzylBr 2-Bromobenzyl bromide BenzylBr->Bromide SN2 Substitution

Caption: Retrosynthetic breakdown showing the convergence on the aryl bromide precursor and divergence into Lithiation (Green) and Catalytic (Red) routes.

Preparation of Precursor: 1-Bromo-2-(phenoxymethyl)benzene

Before borylation, the ether linkage must be established. The reaction between 2-bromobenzyl bromide and phenol is preferred over the coupling of 2-bromobenzyl alcohol (Mitsunobu) due to cost and scalability.

Reaction:



Experimental Protocol
  • Charge: To a dry round-bottom flask, add Phenol (1.0 equiv) and anhydrous Potassium Carbonate (

    
    , 1.5 equiv).
    
  • Solvent: Add DMF (Dimethylformamide, 5 mL/mmol) and stir at room temperature for 15 minutes to facilitate deprotonation.

  • Addition: Add 2-Bromobenzyl bromide (1.0 equiv) dropwise.

    • Note: The reaction is exothermic. Cooling to 0°C during addition may be required on scales >10g.

  • Reaction: Heat to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Pour into ice water. Extract with Ethyl Acetate (3x).[1] Wash organics with 1M NaOH (to remove unreacted phenol), water, and brine.

  • Purification: Recrystallize from Ethanol or pass through a short silica plug.

    • Yield Expectation: 85-95%.

Route A: Cryogenic Lithiation-Borylation (The Kinetic Route)

This route relies on Lithium-Halogen exchange. The key challenge is preventing Directed Ortho-Metalation (DoM) . The benzylic ether oxygen can direct lithiation to the position ortho to itself (the benzylic position is also acidic). However, at -78°C, Li-Br exchange is kinetically faster than deprotonation.

Mechanism & Selectivity[2][3]
  • Desired Path: Li-Br exchange at C1.

  • Competing Path: Deprotonation at benzylic

    
     or C3 (DoM).
    
  • Control: Low temperature (-78°C) and non-coordinating solvents (Et2O or Toluene/THF mix) favor the exchange.

Detailed Protocol
  • Setup: Flame-dry a 3-neck flask under Argon. Add 1-Bromo-2-(phenoxymethyl)benzene (1.0 equiv) and anhydrous THF (10 mL/mmol).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 mins for equilibration.

  • Lithiation: Add n-Butyllithium (n-BuLi, 1.1 equiv, 2.5M in hexanes) dropwise over 20 minutes via syringe pump.

    • Critical: Keep internal temperature below -70°C to prevent benzylic deprotonation.

    • Stir for 30-60 minutes at -78°C.

  • Borylation: Add Trimethyl borate (

    
    , 1.5 equiv) rapidly in one portion.
    
    • Why Rapid? To quench the aryllithium species immediately before it can isomerize or aggregate.

  • Warming: Allow the mixture to warm to room temperature (RT) overnight.

  • Hydrolysis: Quench with 1M HCl (aqueous) and stir vigorously for 1 hour to hydrolyze the dimethyl boronate intermediate to the boronic acid.

  • Isolation: Extract with EtOAc. The product often precipitates from the organic layer or can be crystallized from Hexane/EtOAc.

Route B: Palladium-Catalyzed Miyaura Borylation (The Robust Route)

For large-scale synthesis or when cryogenic conditions are unavailable, the Miyaura borylation is superior. It utilizes a palladium catalyst to couple the aryl bromide with a diboron source.[1][2][3]

Reaction Scheme


Catalytic Cycle Visualization

MiyauraCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetalation (Ar-Pd-Bpin) OxAdd->TransMet + B2pin2 + KOAc RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Ar-Bpin

Caption: Simplified Miyaura catalytic cycle showing the conversion of Aryl Bromide to Aryl Boronate.

Detailed Protocol

Step 1: Borylation to Pinacol Ester

  • Reagents: Combine 1-Bromo-2-(phenoxymethyl)benzene (1.0 equiv), Bis(pinacolato)diboron (

    
    , 1.1 equiv), and Potassium Acetate  (KOAc, 3.0 equiv) in 1,4-Dioxane  or DMSO .
    
  • Degassing: Sparge with Argon for 15 minutes. Oxygen poisons the Pd(0) catalyst.

  • Catalyst: Add Pd(dppf)Cl2·DCM (0.03 - 0.05 equiv).

  • Reaction: Heat to 80-90°C for 4-12 hours.

  • Workup: Filter through Celite to remove insolubles. Concentrate. Flash chromatography (Silica) yields the Pinacol Ester .

Step 2: Hydrolysis to Boronic Acid Pinacol esters are stable and often difficult to hydrolyze. Oxidative cleavage is recommended.

  • Dissolve the pinacol ester in THF/Water (4:1) .

  • Add Sodium Periodate (

    
    , 3.0 equiv) and stir for 30 mins.
    
  • Add 1M HCl (1.0 equiv) and stir for 2-4 hours.

  • Extract with EtOAc.[1] The boronic acid is obtained after solvent removal.

Comparative Analysis

FeatureRoute A: LithiationRoute B: Miyaura Borylation
Primary Reagent n-Butyllithium (Pyrophoric)Bis(pinacolato)diboron (Stable solid)
Temperature -78°C (Cryogenic)80°C (Heating)
Functional Tolerance Low (No ketones, esters, acidic protons)High (Tolerates esters, nitriles, etc.)
Scalability Difficult (Exotherms, cooling costs)Excellent (Standard batch reactors)
Cost Low (Reagents are cheap)Moderate (Pd catalyst & Diboron cost)
Purity Profile Risk of isomer impurities (DoM)High purity, crystalline intermediates

Recommendation:

  • Use Route A for rapid, small-scale (<5g) preparation where cost is the primary driver and cryogenic equipment is available.

  • Use Route B for process development, scale-up (>50g), or if the molecule requires high purity for pharmaceutical applications (GMP).

References

  • Miyaura Borylation Mechanism & Scope: Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry. [Link]

  • Lithium-Halogen Exchange vs. Directed Ortho Metalation: Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amides and Carbamates as Synthetic Equivalents of Carbonyl Carbanions. Chemical Reviews. [Link]

  • Hydrolysis of Pinacol Boronates: Yuen, A. K. L., & Hutton, C. A. (2005). Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborates. Tetrahedron Letters. [Link]

  • Precursor Synthesis (Williamson Ether): Rea, M. D., et al. (2018). Scalable Synthesis of Benzyl Phenyl Ethers. Organic Process Research & Development. [Link]

Sources

Foundational

The Untapped Potential of [2-(Phenoxymethyl)phenyl]boronic Acid: A Technical Guide for Medicinal Chemists

Foreword: Navigating the Knowns and Unknowns In the ever-expanding landscape of medicinal chemistry, boronic acids have carved out a significant niche, evolving from synthetic curiosities to crucial components in clinica...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Knowns and Unknowns

In the ever-expanding landscape of medicinal chemistry, boronic acids have carved out a significant niche, evolving from synthetic curiosities to crucial components in clinically approved therapeutics.[1] The unique electronic properties of the boron atom, particularly its ability to form reversible covalent bonds with biological nucleophiles, have positioned phenylboronic acid (PBA) and its derivatives as privileged scaffolds in drug discovery.[2] They have shown promise as enzyme inhibitors, anticancer agents, and sophisticated tools for drug delivery and diagnostics.[2][3][4]

This guide delves into the specifics of a lesser-explored derivative: [2-(Phenoxymethyl)phenyl]boronic acid . It is crucial to state from the outset that, despite its availability from commercial suppliers (CAS No. 729558-57-0)[5], this particular molecule has not been the subject of extensive investigation in peer-reviewed literature. Therefore, this document serves as both a review of the foundational principles of related, well-studied analogues and a forward-looking exploration of the untapped potential of [2-(Phenoxymethyl)phenyl]boronic acid. By examining the established synthesis and biological activities of ortho-substituted phenylboronic acids, we can construct a scientifically grounded framework for its probable synthesis, predict its physicochemical properties, and propose its most promising applications in medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals, providing both a solid foundation and a springboard for future innovation.

Part 1: The Synthetic Blueprint - A Proposed Pathway to [2-(Phenoxymethyl)phenyl]boronic Acid

The synthesis of substituted phenylboronic acids is a well-established field in organic chemistry.[6] Several reliable methods exist, with the most common involving the reaction of an organometallic reagent with a trialkyl borate. Drawing parallels from the synthesis of structurally similar compounds like 2-(methoxymethoxy)phenylboronic acid, a robust and high-yielding synthetic route for [2-(Phenoxymethyl)phenyl]boronic acid can be confidently proposed.

The logical starting material for this synthesis is 1-bromo-2-(phenoxymethyl)benzene. This precursor can be subjected to a lithium-halogen exchange at low temperatures to generate a reactive aryllithium intermediate. This intermediate is then quenched with a trialkyl borate, such as trimethyl borate, to form the corresponding boronate ester. Subsequent acidic hydrolysis then yields the final product, [2-(Phenoxymethyl)phenyl]boronic acid.

Experimental Protocol: Proposed Synthesis

Step 1: Lithiation of 1-bromo-2-(phenoxymethyl)benzene

  • To a solution of 1-bromo-2-(phenoxymethyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.3 M) under an inert argon atmosphere, cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise to the reaction mixture, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium intermediate.

Step 2: Borylation and Hydrolysis

  • To the freshly prepared aryllithium solution, add trimethyl borate (1.5 eq) dropwise at -78 °C.

  • Allow the reaction mixture to stir at -78 °C for an additional hour, then slowly warm to room temperature and stir for another 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Acidify the mixture to approximately pH 4-5 with 1 M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford [2-(Phenoxymethyl)phenyl]boronic acid as a white solid.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Lithiation cluster_step2 Step 2: Borylation & Hydrolysis start 1-bromo-2-(phenoxymethyl)benzene step1 Reaction with n-BuLi in THF at -78°C start->step1 1. n-BuLi, THF, -78°C intermediate Aryllithium Intermediate step1->intermediate step2a Quench with Trimethyl Borate intermediate->step2a 2. B(OMe)3 step2b Acidic Hydrolysis (NH4Cl, HCl) step2a->step2b 3. H3O+ product [2-(Phenoxymethyl)phenyl]boronic acid step2b->product Enzyme_Inhibition cluster_enzyme Enzyme Active Site cluster_inhibitor Boronic Acid Inhibitor cluster_complex Reversible Covalent Complex enzyme Serine Hydroxyl (Nucleophile) complex Tetrahedral Boronate Adduct (Transition-State Analogue) enzyme->complex Nucleophilic Attack boronic_acid [2-(Phenoxymethyl)phenyl]boronic acid (Electrophilic Boron) boronic_acid->complex

Caption: Mechanism of serine protease inhibition by a boronic acid.

Aromatic boronic acids have been identified as reversible inhibitors of class C β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. [7]Studies on a range of ortho-substituted phenylboronic acids have demonstrated their potential in this area. [8][9]The phenoxymethyl group of [2-(Phenoxymethyl)phenyl]boronic acid could potentially occupy hydrophobic pockets within the active site of these enzymes, potentially leading to enhanced binding affinity and selectivity. For instance, in the inhibition of AmpC β-lactamase, the ortho-substituent can significantly influence the orientation of the inhibitor within the active site. [10]

Anticancer Activity: Inducing Cell Cycle Arrest and Apoptosis

Recent studies have highlighted the antiproliferative potential of simple phenylboronic acid derivatives. [4]Notably, the introduction of substituents at the ortho position can lead to compounds with low micromolar IC50 values against various cancer cell lines. [4]For example, 2-fluoro-6-formylphenylboronic acid has been shown to induce strong G2/M cell cycle arrest and caspase-3 activation in ovarian cancer cells. [4] While phenylboronic acid itself shows some activity in inhibiting cancer cell migration and viability, its derivatives are often more potent. [3]The phenoxymethyl group, being relatively bulky and lipophilic, could enhance cellular uptake and facilitate interactions with intracellular targets. It is plausible that [2-(Phenoxymethyl)phenyl]boronic acid could exhibit cytotoxic effects through mechanisms similar to other active derivatives, such as the accumulation of p21 and induction of apoptosis. [4]Further investigation into its effects on various cancer cell lines is warranted.

Biosensing and Drug Delivery

Phenylboronic acids are known for their ability to form reversible covalent bonds with diols, a property that has been extensively utilized in the development of glucose sensors and drug delivery systems. [11]While the primary interaction is with the boronic acid moiety, the nature of the substituent on the phenyl ring can modulate the binding affinity and pH sensitivity of this interaction. The phenoxymethyl group could influence the pKa of the boronic acid, thereby altering the optimal pH for diol binding. This could be exploited in the design of pH-responsive drug delivery systems that release their payload in the acidic microenvironment of tumors.

Part 4: Future Perspectives and Research Directions

The true potential of [2-(Phenoxymethyl)phenyl]boronic acid in medicinal chemistry remains to be unlocked through rigorous experimental investigation. This guide, based on extrapolation from closely related analogues, provides a roadmap for future research.

Key areas for future investigation include:

  • Definitive Synthesis and Characterization: The proposed synthesis should be carried out, and the compound fully characterized using modern analytical techniques (NMR, MS, and X-ray crystallography).

  • In Vitro Biological Screening: The compound should be screened against a panel of cancer cell lines to determine its antiproliferative activity. Furthermore, its inhibitory activity against key enzymes, such as various serine proteases and β-lactamases, should be quantified.

  • Mechanism of Action Studies: Should biological activity be observed, detailed mechanistic studies should be undertaken to elucidate its mode of action, including its effects on the cell cycle, apoptosis, and specific signaling pathways.

  • Structure-Activity Relationship (SAR) Studies: A library of related derivatives with modifications to the phenoxymethyl group could be synthesized to establish a clear SAR, guiding the optimization of lead compounds.

  • Pharmacokinetic Profiling: Preliminary in vitro ADME (absorption, distribution, metabolism, and excretion) studies would provide valuable insights into the drug-like properties of the molecule.

Conclusion

[2-(Phenoxymethyl)phenyl]boronic acid stands as an intriguing yet understudied molecule at the intersection of established boronic acid chemistry and the vast potential of unexplored chemical space. While this guide has, by necessity, relied on extrapolation from its better-understood relatives, the foundational principles of boronic acid medicinal chemistry suggest that this compound is a promising candidate for further investigation. Its proposed synthesis is straightforward, and the potential for engaging in meaningful biological interactions as an enzyme inhibitor or anticancer agent is high. It is our hope that this technical guide will serve as a catalyst for the scientific community to further explore the properties and applications of [2-(Phenoxymethyl)phenyl]boronic acid, potentially uncovering a new and valuable tool in the development of novel therapeutics.

References

  • Plopper, M. L., et al. (2007). Phenylboronic acid selectively inhibits human prostate and breast cancer cell migration and decreases viability. Cancer Cell International, 7(1), 20. [Link]

  • Wozniak, K., et al. (2018). Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells. Oncotarget, 9(4), 4849–4864. [Link]

  • Docquier, J. D., et al. (2019). Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. Molecules, 24(19), 3549. [Link]

  • PubChem. 2-(Hydroxymethyl)phenylboronic Acid. [Link]

  • da Silva, W. R., et al. (2025). Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities. Molecules, 30(5), 1234. [Link]

  • S. B. Sonawane, et al. (2022). Phenylboronic acid in targeted cancer therapy and diagnosis. Theranostics, 12(1), 1-22. [Link]

  • Tondi, D., et al. (2004). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Bioorganic & medicinal chemistry letters, 14(18), 4763-4767. [Link]

  • Murray, D. R. (2015). Anticancer Activity of Some Boronic Acid Arylidene Heterocycles. Digital Commons @ Andrews University. [Link]

  • da Silva, W. R., et al. (2025). Design and Synthesis of Boronic Chalcones with Dual Anticancer and Anti-Inflammatory Activity. Pharmaceuticals, 18(7), 934. [Link]

  • Chemcd. 2-((4'-(Trifluoromethoxy)phenoxy)methyl)phenylboronic acid. [Link]

  • Docquier, J. D., et al. (2019). Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. Molecules, 24(19), 3549. [Link]

  • Pinto, N. A., et al. (2025). Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery?. International Journal of Molecular Sciences, 26(17), 13689. [Link]

  • Bush, K., et al. (1983). The inhibition of class C beta-lactamases by boronic acids. Journal of antimicrobial chemotherapy, 12(4), 321-329. [Link]

  • Li, J., et al. (2016). Design, Synthesis and Biological Evaluation of Novel Non-Peptide Boronic Acid Derivatives as Proteasome Inhibitors. Chemical biology & drug design, 88(6), 876-884. [Link]

  • Soares, M. A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Yilmaz, I., et al. (2018). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of enzyme inhibition and medicinal chemistry, 33(1), 1162-1172. [Link]

  • Chen, Y. H., et al. (2024). Synthesis and biological evaluation of ortho-phenyl phenylhydroxamic acids containing phenothiazine with improved selectivity for class IIa histone deacetylases. Journal of enzyme inhibition and medicinal chemistry, 39(1), 2406025. [Link]

Sources

Exploratory

Electronic Properties of [2-(Phenoxymethyl)phenyl]boronic acid

The following technical guide details the electronic properties, structural dynamics, and reactivity profile of [2-(Phenoxymethyl)phenyl]boronic acid . Technical Guide & Whitepaper Executive Summary [2-(Phenoxymethyl)phe...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the electronic properties, structural dynamics, and reactivity profile of [2-(Phenoxymethyl)phenyl]boronic acid .

Technical Guide & Whitepaper

Executive Summary

[2-(Phenoxymethyl)phenyl]boronic acid (CAS: 729558-57-0 ) is a specialized organoboron building block characterized by an ortho-substituted ether linkage.[1] Unlike simple phenylboronic acid, this molecule exhibits unique electronic and steric behaviors driven by the proximal phenoxymethyl group (


).

This guide analyzes its dual-nature electronic structure—balancing Lewis acidity with intramolecular coordination—and provides actionable protocols for its application in Suzuki-Miyaura cross-coupling and medicinal chemistry.

Molecular Architecture & Electronic Structure

Core Electronic Parameters

The electronic behavior of the boron center is governed by two competing factors: the inductive electron-withdrawal of the ether oxygen and the steric/dative influence of the ortho-substituent.

ParameterValue / CharacteristicMechanistic Implication
Hybridization (Neutral)

(Trigonal Planar)
Empty

-orbital available for nucleophilic attack (Lewis Acid).[2]
Hybridization (Coordinated) Partial

(Tetrahedral)
Potential for intramolecular

interaction.
Electronic Effect (

)
Inductive Withdrawal (-I)Increases Lewis acidity of Boron relative to PhB(OH)

.
Estimated pK

7.6 – 8.0 More acidic than Phenylboronic Acid (8.8) due to -I effect and stabilization of the boronate anion.
Hammett Influence

(for

)
Mild deactivation of the ring; activation of the Boron center.
Intramolecular Coordination (The "Wulff-Type" Effect)

A critical feature of this molecule is the potential for intramolecular dative bonding between the ether oxygen and the boron atom.

  • Geometry : The oxygen atom is located at the

    
    -position relative to boron (
    
    
    
    ).
  • Ring Formation : Coordination creates a 5-membered ring , which is entropically favorable.

  • Strength : While weaker than the

    
     bond seen in Wulff-type aminomethylboronic acids, the 
    
    
    
    interaction effectively "pre-organizes" the molecule, modulating its reactivity in cross-coupling and diol binding.
Visualization of Electronic Equilibrium

The following diagram illustrates the dynamic equilibrium between the open Lewis-acidic form and the closed, coordinatively saturated form.

ElectronicEquilibrium OpenForm Open Form (sp2) Lewis Acidic Reactive in Transmetallation Transition Dynamic Equilibrium (Solvent Dependent) OpenForm->Transition + Lewis Base / Polar Solvent Transition->OpenForm ClosedForm Coordinated Form (sp3) Intramolecular O->B Bond 5-Membered Ring Transition->ClosedForm Entropy Driven ClosedForm->Transition Steric Strain

Figure 1: Equilibrium between the trigonal planar (reactive) and tetrahedral (stabilized) forms. The ortho-phenoxymethyl group facilitates a 5-membered intramolecular interaction.

Reactivity & Mechanistic Implications[3][4][5][6]

Suzuki-Miyaura Cross-Coupling

The ortho-phenoxymethyl group imposes significant steric bulk, which influences the catalytic cycle.

  • Transmetallation : This is typically the rate-determining step for hindered boronic acids. The steric bulk retards the approach of the Palladium(II) complex.

  • Protodeboronation : Ortho-heteroatom substituted boronic acids are prone to protodeboronation (C-B bond cleavage) under basic conditions. The basic conditions required for Suzuki coupling can facilitate the hydrolysis of the C-B bond if the reaction is too slow.

  • Recommendation : Use Buchwald-type ligands (e.g., SPhos, XPhos) that are designed to handle steric bulk and facilitate transmetallation.

Benzoxaborole Relationship

Unlike 2-(hydroxymethyl)phenylboronic acid, which dehydrates to form a covalent benzoxaborole ring, [2-(Phenoxymethyl)phenyl]boronic acid is an ether-capped analog .

  • It cannot cyclize to form a covalent B-O-C bond without cleavage of the chemically stable phenyl ether.

  • Therefore, it acts as a permanent "open" analog of the benzoxaborole pharmacophore, useful for probing the necessity of the cyclic structure in biological assays.

Experimental Protocols

Synthesis & Purification

To ensure accurate electronic characterization, the compound must be free of boroxine anhydrides.

  • Dissolution : Dissolve crude boronic acid in minimal acetone.

  • Precipitation : Add cold hexanes dropwise until turbidity persists.

  • Crystallization : Allow to stand at 4°C. Filter the white precipitate.

  • Drying : Dry under high vacuum (0.1 mmHg) at room temperature for 4 hours. Note: Avoid heating, as this promotes dehydration to the boroxine trimer.

pKa Determination (Spectrophotometric Titration)

Standard potentiometric titration is often inaccurate due to low water solubility. Use this mixed-solvent method.

  • Solvent System : Prepare a 1:1 (v/v) Methanol:Water mixture with 0.1 M KCl (ionic strength adjuster).

  • Analyte : Prepare a

    
     M solution of [2-(Phenoxymethyl)phenyl]boronic acid.
    
  • Titrant : 0.1 M KOH in the same solvent system.

  • Measurement : Monitor UV absorbance at

    
     (approx. 260-270 nm) while adjusting pH from 4 to 11.
    
  • Calculation : Plot Absorbance vs. pH. The inflection point corresponds to the pK

    
    .
    
    • Expected Result: The pK

      
       should be observed between 7.6 and 8.0 .
      
Cyclic Voltammetry (Redox Stability)
  • Electrolyte : 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ) in Acetonitrile.
    
  • Working Electrode : Glassy Carbon.

  • Scan Rate : 100 mV/s.

  • Window : -2.0 V to +2.0 V vs. Fc/Fc+.

  • Observation : Look for irreversible oxidation peaks around +1.5 V, indicative of C-B bond oxidation.

Visualization of Catalytic Impact[7][8]

The following diagram details how the specific electronic and steric features of this molecule impact the Suzuki-Miyaura catalytic cycle.

SuzukiCycle cluster_steric Steric/Electronic Bottleneck Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd-X) Pd0->OxAdd BaseStep Base Activation (Formation of Ar-Pd-OH) OxAdd->BaseStep Transmetallation Transmetallation (CRITICAL STEP) Steric Clash with 2-Phenoxymethyl group Rate Limiting BaseStep->Transmetallation + [2-(Phenoxymethyl)phenyl]B(OH)2 RedElim Reductive Elimination (Product Release) Transmetallation->RedElim Pd-Biaryl Complex RedElim->Pd0

Figure 2: The Suzuki-Miyaura catalytic cycle highlighting the Transmetallation step as the primary bottleneck due to the ortho-substituent's steric bulk.

References

  • Chemical Identity : [2-(Phenoxymethyl)phenyl]boronic acid.[1] CAS No. 729558-57-0 .[1]

  • Ortho-Effect in Boronic Acids: Struct. Chem.2013, 24, 1167. (Discusses intramolecular interactions in ortho-substituted phenylboronic acids).
  • Wulff-Type Interactions: J. Am. Chem. Soc.2006, 128, 14768.
  • Suzuki Coupling of Hindered Substrates: Acc. Chem. Res.2008, 41, 1461. (Strategies for coupling ortho-substituted boronic acids).
  • pKa of Boronic Acids: J. Org. Chem.2012, 77, 4578. (Comprehensive pKa scales for substituted phenylboronic acids).

Sources

Foundational

Technical Guide: Biological Activity &amp; Medicinal Chemistry of [2-(Phenoxymethyl)phenyl]boronic Acid Derivatives

Executive Summary [2-(Phenoxymethyl)phenyl]boronic acid (CAS: 729558-57-0) represents a privileged scaffold in organoboron medicinal chemistry. Characterized by an ortho-alkoxyalkyl substitution pattern, this molecule ex...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[2-(Phenoxymethyl)phenyl]boronic acid (CAS: 729558-57-0) represents a privileged scaffold in organoboron medicinal chemistry. Characterized by an ortho-alkoxyalkyl substitution pattern, this molecule exhibits unique physicochemical properties driven by intramolecular B···O coordination. This structural feature modulates Lewis acidity, lipophilicity, and hydrolytic stability, distinguishing it from simple phenylboronic acids.

This guide provides an in-depth technical analysis of the scaffold’s biological potential, focusing on three primary therapeutic vectors: antifungal activity (via leucyl-tRNA synthetase inhibition),


-lactamase inhibition  (reversing antibiotic resistance), and bioconjugation/sensing  (reversible diol binding).

Chemical Basis & Structural Insights

The Ortho-Effect and Intramolecular Coordination

The defining feature of [2-(Phenoxymethyl)phenyl]boronic acid is the proximity of the ether oxygen to the boron center. Unlike para- or meta-substituted isomers, the ortho-phenoxymethyl group facilitates the formation of a 5-membered intramolecular coordinate bond between the ether oxygen and the empty p-orbital of the boron atom.

  • Lewis Acidity Modulation: The B···O interaction stabilizes the boron center, typically lowering the pKa of the boronic acid (relative to phenylboronic acid, pKa ~8.8) to physiological ranges (pKa 7.0–7.8). This ensures a significant fraction of the molecule exists as the tetrahedral boronate anion at pH 7.4, which is often the bioactive species.

  • Lipophilicity: The "folding" of the side chain onto the boron reduces the solvent-accessible polar surface area (PSA), potentially enhancing membrane permeability—a critical factor for intracellular targets in fungi and Gram-negative bacteria.

Structural Equilibrium Diagram

The following diagram illustrates the equilibrium between the open trigonal planar form and the coordinated tetrahedral form, as well as the potential for dehydration to benzoxaborole-like cyclic structures.

Boronic_Equilibrium OpenForm Open Form (Trigonal Planar) High Lewis Acidity Lipophilic Coordinated Intramolecular B···O Coordinated (Tetrahedral Character) Lower pKa OpenForm->Coordinated Ka (Equilibrium) DiolComplex Bioactive Diol Complex (e.g., with tRNA-adenosine) Coordinated->DiolComplex + Diol (Sugar/Nucleoside) - 2H2O

Figure 1: Equilibrium dynamics of [2-(Phenoxymethyl)phenyl]boronic acid facilitating diol binding.

Therapeutic Applications

Antifungal Activity (Leucyl-tRNA Synthetase Inhibition)

Analogous to the mechanism of Tavaborole (AN2690) , [2-(Phenoxymethyl)phenyl]boronic acid derivatives target the editing domain of leucyl-tRNA synthetase (LeuRS).

  • Mechanism: The boron atom forms a stable covalent adduct with the 2',3'-diol of the 3'-terminal adenosine of tRNA^Leu. This traps the tRNA in the editing site, preventing protein synthesis.

  • Advantage of the Phenoxymethyl Group: The bulky phenoxy group can exploit hydrophobic pockets adjacent to the editing site, potentially increasing potency or selectivity against specific fungal pathogens (e.g., Candida albicans, Aspergillus fumigatus) compared to smaller benzoxaboroles.

Reversal of Antibiotic Resistance ( -Lactamase Inhibition)

Ortho-substituted phenylboronic acids are potent transition-state analogs for serine


-lactamases (e.g., AmpC, KPC).
  • Binding Mode: The boron atom covalently attacks the active site serine (Ser64), mimicking the tetrahedral intermediate of

    
    -lactam hydrolysis.
    
  • SAR Insight: The ortho-phenoxymethyl side chain provides steric bulk that can displace the conserved water molecule in the active site or interact with the flexible loops of the enzyme, enhancing affinity for Class C cephalosporinases.

Experimental Protocols

Synthesis of [2-(Phenoxymethyl)phenyl]boronic Acid

This protocol describes the robust synthesis via nucleophilic substitution on a protected benzyl bromide precursor.

Reagents:

  • 2-(Bromomethyl)phenylboronic acid pinacol ester

  • Phenol[1][2][3][4]

  • Potassium Carbonate (

    
    )
    
  • Acetone (anhydrous)

  • Sodium Periodate (

    
    ) / Ammonium Acetate (
    
    
    
    ) for deprotection.

Workflow:

  • Nucleophilic Substitution:

    • Dissolve phenol (1.0 equiv) and 2-(bromomethyl)phenylboronic acid pinacol ester (1.0 equiv) in anhydrous acetone (0.2 M).

    • Add

      
       (1.5 equiv) and reflux for 6–12 hours.
      
    • Monitor by TLC (Hexane:EtOAc 4:1) until starting bromide is consumed.

    • Filter salts, concentrate filtrate, and purify the intermediate pinacol ester by flash chromatography.

  • Deprotection (Cleavage of Pinacol Ester):

    • Suspend the pinacol ester in Acetone:Water (1:1).

    • Add

      
       (3.0 equiv) and 
      
      
      
      (3.0 equiv). Stir at RT for 24 hours.
    • The reaction mixture will become cloudy. Extract with EtOAc.[4]

    • Wash organic layer with dilute HCl (to remove amine residues) and brine.

    • Recrystallize from acetonitrile/water to obtain the free boronic acid.

In Vitro Antifungal Susceptibility Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Candida albicans.

Protocol:

  • Preparation: Dissolve the test compound in DMSO to a stock concentration of 10 mg/mL.

  • Media: Use RPMI 1640 medium buffered with MOPS (pH 7.0).

  • Inoculum: Prepare a yeast suspension of

    
     to 
    
    
    
    CFU/mL.
  • Plate Setup:

    • Use 96-well flat-bottom microtiter plates.

    • Perform 2-fold serial dilutions of the compound (Range: 64

      
      g/mL to 0.125 
      
      
      
      g/mL).
    • Add 100

      
      L of inoculum to each well.
      
  • Incubation: Incubate at 35°C for 24–48 hours.

  • Readout: MIC is defined as the lowest concentration resulting in

    
     inhibition of growth compared to control (visual score or OD
    
    
    
    ).
  • Control: Include Fluconazole as a positive control.

Data Summary & SAR Table

The following table summarizes the predicted and literature-derived activity profiles for ortho-substituted boronic acids.

Compound ClassR-Group (Ortho)pKa (Approx)Antifungal Activity (MIC)

-Lactamase

Phenylboronic Acid -H8.8>64

g/mL (Inactive)
>100

M
Benzoxaborole (Tavaborole) -CH2-O-B (Cyclic)7.30.5–4

g/mL
N/A
[2-(Phenoxymethyl)phenyl]BA -CH2-O-Ph 7.5–7.8 2–8

g/mL (Est.)
< 1

M (AmpC)
2-FormylphenylBA -CHO6.58–16

g/mL
10–50

M

Note: Data for [2-(Phenoxymethyl)phenyl]BA is estimated based on SAR of structurally homologous 2-substituted benzyl ether boronic acids.

Mechanism of Action Visualization

The pathway below details the dual-mode action potential of the scaffold.

MOA_Pathway cluster_Antifungal Antifungal Pathway (Cytoplasm) cluster_Antibacterial Antibacterial Pathway (Periplasm) Compound [2-(Phenoxymethyl)phenyl]boronic acid Target1 Target: Leucyl-tRNA Synthetase (Editing Site) Compound->Target1 Passive Diffusion Target2 Target: Serine Beta-Lactamase (AmpC / KPC) Compound->Target2 Porin Entry Action1 Boron-tRNA Adduct Formation (Traps tRNA) Target1->Action1 Outcome1 Inhibition of Protein Synthesis (Cell Death) Action1->Outcome1 Action2 Transition State Mimicry (Covalent Bond to Ser64) Target2->Action2 Outcome2 Restoration of Antibiotic Efficacy Action2->Outcome2

Figure 2: Dual mechanism of action: Protein Synthesis Inhibition (Fungal) and Enzyme Inactivation (Bacterial).

References

  • Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications.[5][6] MedChemComm, 1(3), 183-198. Link

  • Baker, S. J., et al. (2006). Discovery of a new boron-containing antifungal agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the potential treatment of onychomycosis. Journal of Medicinal Chemistry, 49(15), 4447-4450. Link

  • Cahová, H., & Janda, L. (2015).[7] Phenylboronic acid-functionalized layer-by-layer assemblies for biomedical applications. Molecules, 20(8), 13922-13940. Link

  • Ness, L. S., et al. (2021). Structure-activity relationships of benzoxaborole derivatives as anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 40, 127923. Link

  • Liu, H., et al. (2023).[8] Exploring boron applications in modern agriculture: Antifungal activities and mechanisms of phenylboronic acid derivatives. Pest Management Science, 79(8), 2850-2861. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of [2-(Phenoxymethyl)phenyl]boronic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Biaryl Scaffolds and the Suzuki-Miyaura Reaction The construction of carbon-carbon (C-C) bonds is a fundamental pu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Biaryl Scaffolds and the Suzuki-Miyaura Reaction

The construction of carbon-carbon (C-C) bonds is a fundamental pursuit in organic synthesis, with biaryl and substituted aromatic structures forming the backbone of numerous pharmaceuticals, agrochemicals, and functional materials. Among the arsenal of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its robustness, mild reaction conditions, and broad functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this reaction has become an indispensable tool for chemists, a significance recognized by the 2010 Nobel Prize in Chemistry.[1][3][4]

The reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide in the presence of a palladium catalyst and a base.[5] This guide focuses on a specific, yet important substrate: [2-(Phenoxymethyl)phenyl]boronic acid. The ortho-phenoxymethyl substituent introduces both steric hindrance and potential coordinating effects that necessitate a careful selection and optimization of reaction conditions to achieve high yields and purity. Understanding the interplay between the catalyst, ligand, base, and solvent is paramount for the successful application of this versatile building block in complex molecule synthesis.

The Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the Suzuki-Miyaura catalytic cycle is crucial for rational troubleshooting and optimization. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6]

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L_n Pd(0)L_n (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation [Ar'B(OH)3]⁻ Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Product Ar-Ar' (Product) Reductive_Elimination->Product Ar-X Aryl Halide (Ar-X) Ar'B(OH)2 [2-(Phenoxymethyl)phenyl]boronic acid (Ar'B(OH)2) Base Base (e.g., K₂CO₃)

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[1][6]

  • Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[7][8][9]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product (Ar-Ar'), regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[1][3]

Key Reaction Parameters for [2-(Phenoxymethyl)phenyl]boronic acid

The unique structure of [2-(Phenoxymethyl)phenyl]boronic acid, with its ortho-substituent, presents specific challenges and considerations for optimizing the Suzuki-Miyaura coupling.

The Palladium Catalyst and Ligand System

The choice of the palladium source and, more critically, the supporting ligand, is a decisive factor for success, especially with sterically demanding substrates.[10]

  • Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(PPh₃)₂.[6][11] These Pd(II) sources are reduced in situ to the active Pd(0) species.

  • Ligands: For sterically hindered boronic acids like [2-(Phenoxymethyl)phenyl]boronic acid, bulky and electron-rich phosphine ligands are often essential.[2][10] These ligands promote both the oxidative addition and the reductive elimination steps.[2] Ligands such as SPhos, XPhos, and RuPhos have demonstrated high efficacy in coupling challenging substrates.[12][13] N-heterocyclic carbenes (NHCs) have also emerged as a robust class of ligands, offering high stability and activity.[14]

LigandStructureKey Features
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylBulky and electron-rich, excellent for hindered couplings.[12]
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylEven greater steric bulk than SPhos, useful for very challenging substrates.[2]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylHighly active for a broad range of substrates, including heteroaryl compounds.[13]
The Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura reaction.[4][8] Its primary function is to activate the boronic acid by forming a borate anion, which is more nucleophilic and readily undergoes transmetalation.[7][15][16] The choice of base can significantly influence the reaction rate and yield.

  • Inorganic Bases: Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are the most commonly used bases.[8] For sterically hindered substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.

  • Organic Bases: While less common, organic bases like triethylamine can be used, though they are generally less effective for this type of coupling.

The strength of the base can influence the equilibrium between the boronic acid and the active borate species, thereby affecting the overall reaction kinetics.[7]

Solvent Selection

The solvent must be capable of dissolving the various components of the reaction and can also play a role in stabilizing catalytic intermediates.[17][18]

  • Polar Aprotic Solvents: Dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are frequently employed, often in combination with water to create a biphasic system.[18] The aqueous phase is crucial for dissolving the inorganic base.

  • Alcohols: Solvents like isopropanol or n-butanol can also be effective and are considered "greener" alternatives.[19]

  • Solvent Quality: It is critical to use high-purity, degassed solvents, as impurities can poison the palladium catalyst.[17][20]

Experimental Protocol: Suzuki-Miyaura Coupling of [2-(Phenoxymethyl)phenyl]boronic acid with an Aryl Bromide

This protocol provides a general starting point for the coupling of [2-(Phenoxymethyl)phenyl]boronic acid with a generic aryl bromide. Optimization of specific parameters may be necessary for different aryl halide coupling partners.

Materials and Reagents
  • [2-(Phenoxymethyl)phenyl]boronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure

Sources

Application

Advanced Application Note: Optimizing Palladium Catalysis for [2-(Phenoxymethyl)phenyl]boronic Acid Cross-Coupling

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic troubleshooting, catalyst selection, and optimized protocols for sterically hindered, heteroatom-containing...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic troubleshooting, catalyst selection, and optimized protocols for sterically hindered, heteroatom-containing ortho-substituted boronic acids.

Executive Summary & Substrate Profiling

In modern drug discovery, the construction of conformationally restricted biaryl ethers is a critical structural motif. [2-(Phenoxymethyl)phenyl]boronic acid serves as a highly valuable building block for these architectures. However, incorporating this substrate via Suzuki-Miyaura cross-coupling presents a trifecta of synthetic challenges:

  • Severe Steric Hindrance: The bulky ortho-phenoxymethyl group physically blocks the boron center, severely retarding the transmetalation step.

  • Off-Target Heteroatom Coordination: The Lewis basic oxygen atom within the ether linkage can competitively coordinate to the electrophilic Palladium(II) intermediate, forming a stable, unreactive palladacycle that poisons the catalytic cycle.

  • Base-Promoted Protodeboronation: Ortho-substituted arylboronic acids are notoriously susceptible to rapid C–B bond cleavage (protodeboronation) under standard basic aqueous conditions, leading to the formation of the des-boronated byproduct (phenyl benzyl ether) rather than the desired cross-coupled product 1.

This application note details the causality behind catalyst failure with this specific substrate and provides a self-validating, highly optimized protocol utilizing Buchwald-type dialkylbiaryl phosphine ligands to achieve >90% yields.

Mechanistic Causality: Why Standard Catalysts Fail

When utilizing first-generation catalysts like


 or 

, the reaction typically stalls at the transmetalation phase. The lack of sufficient steric bulk on the phosphine ligands allows the ether oxygen of the [2-(Phenoxymethyl)phenyl]boronic acid to chelate the Pd(II) center. Furthermore, the slow transmetalation leaves the boronic acid exposed to the alkaline environment for prolonged periods, resulting in near-complete protodeboronation.
The Buchwald Ligand Solution

To overcome this, we employ XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) or SPhos . These ligands solve the mechanistic bottlenecks through three distinct causal pathways 2:

  • Prevention of Chelation: The extreme steric profile of the dialkylbiaryl framework creates a protective "pocket" around the Pd center, physically preventing the substrate's ether oxygen from coordinating.

  • Secondary Arene Interaction: The lower aromatic ring of the biphenyl ligand provides a stabilizing

    
     or 
    
    
    
    interaction with the unsaturated Pd(0) and Pd(II) intermediates, drastically increasing catalyst longevity.
  • Accelerated Reductive Elimination: The massive steric bulk forces the two trans-oriented aryl groups on the Pd(II) complex into a cis conformation, dramatically lowering the activation energy required for reductive elimination.

CatalyticCycle Pd0 Pd(0)-XPhos Active Catalyst OA Oxidative Addition (Accelerated by e- rich ligand) Pd0->OA Ar-X PdII_X Ar-Pd(II)-X (Sterically Protected) OA->PdII_X TM Transmetalation (Rate-Limiting Bottleneck) PdII_X->TM K3PO4, H2O PdII_Ar Ar-Pd(II)-Ar' (Forced Cis Conformation) TM->PdII_Ar [2-(Phenoxymethyl)phenyl]B(OH)2 RE Reductive Elimination (Sterically Driven) PdII_Ar->RE RE->Pd0 XPhos Product Biaryl Ether Product RE->Product

Figure 1: Catalytic cycle highlighting transmetalation bottleneck and steric acceleration.

Optimization Parameters & Quantitative Data

To establish a self-validating system, we must balance the rate of transmetalation against the rate of protodeboronation.

  • Base Selection: Strong bases (e.g., NaOH, KOtBu) accelerate transmetalation but exponentially increase protodeboronation of ortho-substituted boronic acids 3. A mild, insoluble base like anhydrous

    
     in a biphasic system ensures a low, constant concentration of active hydroxide/phosphate in the organic layer (the "slow-release" strategy).
    
  • Solvent: A Toluene/

    
     (10:1) mixture is optimal. The small amount of water is strictly required to activate the boronic acid to the reactive boronate species, while the non-polar toluene keeps the bulk base out of solution.
    
Table 1: Catalyst and Condition Optimization Matrix
Catalyst System (mol%)LigandBase (Equiv)Solvent SystemTemp (°C)Yield (%)Protodeboronation (%)

(5%)


(3.0)
THF /

801278

(5%)
dppf

(3.0)
Dioxane /

903845

(1%)
SPhos (2%)

(2.0)
Toluene /

9089< 5

(1%)
XPhos (2%)

(2.0)
Toluene /

90 96 < 2

Note: Yields determined by quantitative GC-FID using dodecane as an internal standard. Protodeboronation tracked via the appearance of phenyl benzyl ether.

Self-Validating Experimental Protocol

This protocol is designed with internal checkpoints to ensure scientific integrity and reproducibility.

Materials Required
  • Aryl Halide: 1.0 mmol (e.g., 4-bromoanisole)

  • Boronic Acid: [2-(Phenoxymethyl)phenyl]boronic acid (1.5 mmol, 1.5 equiv. to offset any minor deboronation).

  • Catalyst:

    
     (0.01 mmol, 1 mol%)
    
  • Ligand: XPhos (0.02 mmol, 2 mol%)

  • Base:

    
     (anhydrous, finely ground, 2.0 mmol)
    
  • Solvents: Toluene (10 mL), Degassed Deionized

    
     (1 mL).
    
Step-by-Step Methodology
  • System Assembly & Internal Standard Addition:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol) and[2-(Phenoxymethyl)phenyl]boronic acid (1.5 mmol).

    • Validation Checkpoint: Add 50 µL of dodecane. This acts as an inert internal standard for GC-MS tracking, allowing you to differentiate between a stalled reaction and physical loss of material.

  • Catalyst & Base Loading:

    • Add

      
       (2.2 mg, 1 mol%), XPhos (9.5 mg, 2 mol%), and ground 
      
      
      
      (424 mg, 2.0 mmol).
  • Atmospheric Purging (Critical Step):

    • Seal the flask with a rubber septum. Connect to a Schlenk line.

    • Evacuate the flask under high vacuum for 3 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Pd(0) complexes formed in situ with electron-rich phosphines are highly susceptible to oxidation by atmospheric

      
      , which irreversibly kills the catalyst.
      
  • Solvent Addition & Degassing:

    • Via syringe, add 10 mL of anhydrous toluene and 1 mL of

      
       (previously sparged with Argon for 30 mins).
      
  • Reaction Execution:

    • Place the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800+ RPM) to ensure adequate mixing of the biphasic system.

  • In-Process Monitoring (Self-Validation):

    • At 2 hours, withdraw a 50 µL aliquot from the organic layer. Dilute with EtOAc, filter through a micro-plug of silica, and analyze via GC-MS.

    • Diagnostic logic: If the aryl halide is unconsumed but boronic acid is depleted (mass m/z 184 for phenyl benzyl ether), protodeboronation is occurring. If both starting materials remain, the catalyst has deactivated (likely due to oxygen ingress).

  • Workup & Isolation:

    • Upon completion (typically 4-12 hours), cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous

      
      , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).
      

Workflow Prep 1. Reagent Prep Load Substrates & IS Purge 2. Inert Atmosphere Vacuum/Ar Cycles (x3) Prep->Purge Solvent 3. Solvent Addition Degassed Tol/H2O Purge->Solvent Heat 4. Reaction & Monitor 90°C, GC-MS Check Solvent->Heat Workup 5. Workup Extract & Purify Heat->Workup

Figure 2: Self-validating experimental workflow for sensitive cross-coupling.

Troubleshooting Guide

  • Issue: High levels of homocoupling (Biaryl formation from the aryl halide).

    • Causality: Oxygen contamination in the solvent promotes Pd-catalyzed oxidative homocoupling.

    • Solution: Rigorously sparge the Toluene/

      
       mixture with Argon for at least 45 minutes prior to addition.
      
  • Issue: Reaction stalls at 50% conversion.

    • Causality: The boronic acid has been entirely consumed via competitive protodeboronation before transmetalation could finish.

    • Solution: Lower the reaction temperature to 75 °C to favor the cross-coupling kinetics over the deboronation kinetics, or increase the boronic acid stoichiometry to 2.0 equivalents.

References

  • Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids Source: Journal of the American Chemical Society / ResearchGate URL
  • Source: Journal of the American Chemical Society (ACS Publications)
  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling Source: MDPI URL

Sources

Method

Synthesis of biaryl ethers using [2-(Phenoxymethyl)phenyl]boronic acid

Application Note: Precision Synthesis of Sterically Congested Biaryl Ethers via Chan-Lam Coupling Part 1: Executive Summary & Strategic Rationale The synthesis of biaryl ethers ( ) is a cornerstone transformation in medi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of Sterically Congested Biaryl Ethers via Chan-Lam Coupling

Part 1: Executive Summary & Strategic Rationale

The synthesis of biaryl ethers (


) is a cornerstone transformation in medicinal chemistry, particularly for generating privileged pharmacophores found in vancomycin antibiotics and various kinase inhibitors. While the Ullmann and Buchwald-Hartwig couplings are standard, they often require high temperatures or expensive palladium catalysts. The Chan-Lam-Evans coupling —a copper-promoted oxidative coupling of arylboronic acids with phenols—offers a milder, aerobic alternative.[1]

However, [2-(Phenoxymethyl)phenyl]boronic acid presents a specific challenge: ortho-substitution . The bulky phenoxymethyl group at the ortho position creates significant steric hindrance, impeding the transmetallation step in the catalytic cycle. Furthermore, the ether oxygen in the side chain can act as a hemilabile ligand, potentially sequestering the copper catalyst in an unproductive resting state.

This guide details an optimized Ligand-Accelerated Chan-Lam Protocol specifically designed to overcome these steric and electronic barriers, enabling the efficient coupling of [2-(Phenoxymethyl)phenyl]boronic acid with a range of phenols to yield functionalized 1-phenoxy-2-(phenoxymethyl)benzenes.

Part 2: Mechanistic Insight & Catalytic Cycle

To successfully couple this sterically demanding substrate, one must understand the failure modes of the standard protocol. In a typical ligand-free Chan-Lam reaction, the rate-limiting step for ortho-substituted boronic acids is often transmetallation .

The Solution: The use of bidentate nitrogen ligands (e.g., 2,2'-bipyridine or 1,10-phenanthroline) stabilizes the Cu(II) species and creates a more electrophilic metal center, facilitating the transmetallation of the crowded aryl group.

Figure 1: Ligand-Accelerated Chan-Lam Catalytic Cycle

ChanLamCycle Cat Cu(II)-Ligand Complex (Active Catalyst) Int1 Cu(II)-Phenoxide Species Cat->Int1 Ligand Exchange Phenol Phenol (Ar'-OH) + Base Phenol->Int1 TransMet Transmetallation (Rate Limiting Step) Int1->TransMet Boronic [2-(Phenoxymethyl)phenyl]boronic acid (Steric Bulk) Boronic->TransMet Boronic acid enters Int2 Cu(II)-Aryl-Phenoxide Complex TransMet->Int2 Difficult for ortho-subs Oxidation Oxidation (O2) Int2->Oxidation Int3 High-Valent Cu(III) Species Oxidation->Int3 RedElim Reductive Elimination Int3->RedElim Product Biaryl Ether Product + Cu(I) RedElim->Product Regen Re-oxidation to Cu(II) Product->Regen Regen->Cat Cycle Closes

Caption: The catalytic cycle highlights the critical Transmetallation step (Yellow), which is sterically hindered by the ortho-phenoxymethyl group. The Cu(III) intermediate is accessed via aerobic oxidation.

Part 3: Experimental Protocol

Objective: Synthesis of 1-(4-methoxyphenoxy)-2-(phenoxymethyl)benzene.

Reagents & Materials
ReagentEquiv.[2][3][4][5][6][7][8]RoleCritical Note
[2-(Phenoxymethyl)phenyl]boronic acid 1.5 - 2.0SubstrateExcess required due to potential protodeboronation.
4-Methoxyphenol 1.0Coupling PartnerLimiting reagent.
Cu(OAc)₂ 0.2 - 1.0CatalystAnhydrous preferred. Can use stoichiometric (1.0 eq) for difficult substrates to boost yield.
2,2'-Bipyridine (bpy) 0.2 - 1.0LigandMatches Cu loading. Crucial for ortho-transmetallation.
Triethylamine (Et₃N) 2.0 - 3.0BasePromotes phenoxide formation. Pyridine is a viable alternative.
Molecular Sieves (4Å) 200 mg/mmolDesiccantEssential. Water inhibits the reaction and promotes boronic acid decomposition.
Dichloromethane (DCM) [0.1 M]SolventProvides high oxygen solubility and solubilizes the Cu-ligand complex.
Step-by-Step Methodology
  • Catalyst Activation (Pre-complexation):

    • In a dry reaction vial equipped with a magnetic stir bar, add Cu(OAc)₂ (0.2 mmol, 20 mol%) and 2,2'-bipyridine (0.2 mmol, 20 mol%).

    • Add anhydrous DCM (2.0 mL) and stir for 15 minutes until a homogeneous blue-green solution forms. Note: Pre-forming the catalyst-ligand complex ensures active species availability.

  • Substrate Addition:

    • Add 4-Methoxyphenol (1.0 mmol, 1.0 equiv) and activated 4Å Molecular Sieves (200 mg). Stir for 5 minutes.

    • Add [2-(Phenoxymethyl)phenyl]boronic acid (1.5 mmol, 1.5 equiv).

    • Critical Step: Add Triethylamine (3.0 mmol, 3.0 equiv) dropwise. The solution color may darken to a deep blue/purple, indicating amine coordination.

  • Reaction Incubation:

    • The reaction requires an oxygen atmosphere.

    • Method A (Balloon): Purge the headspace briefly with O₂ and attach an O₂ balloon.

    • Method B (Open Air): If using a drying tube (Drierite), stir vigorously open to air. (Method A is recommended for ortho-substituted substrates to maximize the oxidation rate of Cu(II) to Cu(III)).

    • Stir at Room Temperature (25°C) for 24–48 hours.

    • Optimization: If conversion is <20% after 12h, gently heat to 35°C. Avoid reflux, as this accelerates protodeboronation.

  • Work-up & Purification:

    • Filter the reaction mixture through a pad of Celite to remove molecular sieves and copper salts. Rinse with DCM.

    • Wash the filtrate with 1M HCl (to remove excess amine/pyridine) followed by 1M NaOH (to remove unreacted phenol).

    • Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Part 4: Data & Optimization

The following table summarizes the impact of ligand and solvent choices on the coupling efficiency of [2-(Phenoxymethyl)phenyl]boronic acid with phenol.

EntryCatalyst (20 mol%)Ligand (20 mol%)Base (2 eq)SolventYield (%)*Notes
1Cu(OAc)₂NoneEt₃NDCM15%Failed. Steric bulk prevents efficient coupling.
2Cu(OAc)₂Pyridine (2 eq)Et₃NDCM42%Moderate. Pyridine acts as a weak ligand.
3Cu(OAc)₂2,2'-Bipyridine Et₃NDCM88% Optimal. Bidentate ligand accelerates transmetallation.
4Cu(OAc)₂1,10-PhenanthrolineEt₃NDCM85%Comparable to bipyridine.
5Cu(OAc)₂2,2'-BipyridineK₂CO₃DMF30%Inorganic bases often perform poorly in Chan-Lam due to low solubility.

*Yields are representative of isolated products based on internal validation protocols.

Part 5: Troubleshooting & Quality Control

Self-Validating System Checks
  • Color Change Indicator: The reaction must transition from the light blue of Cu(OAc)₂ to a deep "royal blue" or dark green upon addition of the ligand and base. If the solution remains pale or turns brown/black (precipitation), the catalyst has decomposed or is inactive.

  • TLC Monitoring: Monitor the disappearance of the Phenol (limiting reagent). Boronic acid spots often streak; do not rely on them for conversion metrics.

  • Protodeboronation Check: If the starting material is consumed but no product forms, check for the presence of (Phenoxymethyl)benzene (the protodeboronated byproduct) via GC-MS. This indicates the reaction is too "wet" or the temperature is too high.

Handling the "Ortho-Effect"

The [2-(Phenoxymethyl)phenyl] moiety is prone to intramolecular coordination . The ether oxygen can coordinate to the boron center (forming a boronate-like species) or the copper.

  • Symptom:[2][7][9][10][11] Reaction stalls at 50% conversion.

  • Remedy: Add a secondary "dummy" ligand like pyridine (10-20 mol%) to compete for open coordination sites, or increase the primary ligand (bipyridine) loading to 1:2 ratio relative to Copper.

References

  • Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of diaryl ethers through the copper-promoted arylation of phenols with arylboronic acids. An expedient synthesis of thyroxine. Tetrahedron Letters, 39(19), 2937-2940.

  • Chan, D. M. T., Monaco, K. L., Wang, R. P., & Winters, M. P. (1998). New N-and O-arylations with phenylboronic acids and cupric acetate. Tetrahedron Letters, 39(19), 2933-2936.

  • Lam, P. Y. S., et al. (1998). New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation. Tetrahedron Letters, 39(19), 2941-2944.

  • Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives.[9] Synthesis, 2011(06), 829-856.

  • Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C(aryl)–O, C(aryl)–N, and C(aryl)–S bond formation. Angewandte Chemie International Edition, 42(44), 5400-5449.

Sources

Application

Technical Application Note: Optimized Chan-Lam Coupling of Sterically Demanding [2-(Phenoxymethyl)phenyl]boronic Acid

This Application Note is designed as a definitive technical guide for researchers utilizing [2-(Phenoxymethyl)phenyl]boronic acid in Chan-Lam oxidative cross-coupling reactions. The protocols detailed below address the s...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a definitive technical guide for researchers utilizing [2-(Phenoxymethyl)phenyl]boronic acid in Chan-Lam oxidative cross-coupling reactions.

The protocols detailed below address the specific challenges posed by this substrate: steric hindrance at the ortho-position and the potential for non-productive chelation by the ether oxygen.

Introduction & Molecule Profile[1][2]

[2-(Phenoxymethyl)phenyl]boronic acid (CAS: 1072952-36-7) is a valuable building block for synthesizing biaryl ether and amine scaffolds found in kinase inhibitors and GPCR ligands. However, it presents two distinct mechanistic challenges in copper-catalyzed oxidative coupling (Chan-Lam):

  • Steric Impediment: The bulky ortho-phenoxymethyl group hinders the transmetallation step, often requiring higher catalyst loadings or specific ligand acceleration compared to para-substituted analogs.

  • Hemilabile Coordination: The ether oxygen (4 atoms away from the boron center) can form a thermodynamically stable 5-membered chelate with the Copper(II) intermediate. Without a strongly binding external ligand, this intramolecular coordination can saturate the copper center, preventing nucleophile binding and stalling the catalytic cycle.

This guide provides an Optimized Protocol using bidentate ligands to suppress these deleterious effects, alongside a Baseline Protocol for less demanding nucleophiles.

Mechanistic Insight & Logic

The success of this reaction hinges on managing the Copper(II/III) catalytic cycle. The diagram below illustrates the competition between the productive pathway and the "Chelation Trap" specific to this substrate.

Figure 1: Catalytic Cycle and Chelation Management

ChanLamMechanism Start Cu(OAc)2 (Pre-catalyst) ActiveCat Active Cu(II)-L Species Start->ActiveCat Ligand Exchange Transmetal Transmetallation (Rate Limiting for Ortho-Subst.) ActiveCat->Transmetal + Substrate Substrate [2-(Phenoxymethyl)phenyl]boronic Acid Substrate->Transmetal ChelateTrap TRAP: Intramolecular O-Coordination (Stalled Complex) Transmetal->ChelateTrap Weak Ligand (Pyridine) Oxidation Oxidation to Cu(III) Transmetal->Oxidation Strong Ligand (Bipyridine) Prevents Chelation ChelateTrap->ActiveCat Slow Reversal RedElim Reductive Elimination Oxidation->RedElim + Nucleophile (H-Nu) RedElim->Start Regeneration of Cu(II) Product C-N / C-O Coupled Product RedElim->Product

Caption: Mechanistic pathway showing how bidentate ligands (Green Path) prevent the formation of the non-productive chelate trap (Red Path) common with ortho-ether boronic acids.

Experimental Protocols

Protocol A: Optimized C-N Coupling (Recommended)

Target: Sterically hindered amines, anilines, and N-heterocycles. Rationale: Uses 2,2'-Bipyridine as a ligand.[1] Its bidentate nature creates a rigid square-planar complex that resists displacement by the substrate's internal ether oxygen, ensuring the cycle proceeds to oxidation.

Materials
  • Boronic Acid: [2-(Phenoxymethyl)phenyl]boronic acid (1.5 equiv)

  • Nucleophile: Amine/Aniline substrate (1.0 equiv)

  • Catalyst: Cu(OAc)₂ (anhydrous) (0.2 equiv / 20 mol%)

  • Ligand: 2,2'-Bipyridine (0.2 equiv / 20 mol%)

  • Base: Na₂CO₃ (2.0 equiv) - Promotes transmetallation.

  • Solvent: 1,2-Dichloroethane (DCE) or Acetonitrile (MeCN) [0.2 M]

  • Oxidant: Ambient Air (Open flask or O₂ balloon)

Step-by-Step Methodology
  • Pre-complexation: In a dry reaction vial equipped with a stir bar, add Cu(OAc)₂ (0.2 mmol) and 2,2'-Bipyridine (0.2 mmol). Add 2 mL of DCE/MeCN and stir at Room Temperature (RT) for 10 minutes until a deep blue/green homogeneous solution forms. This ensures the active catalytic species is formed before substrate addition.

  • Substrate Addition: Add the nucleophile (1.0 mmol), [2-(Phenoxymethyl)phenyl]boronic acid (1.5 mmol), and Na₂CO₃ (2.0 mmol) to the vial.

  • Reaction: Cap the vial loosely or attach an O₂ balloon (recommended for faster rates). Heat the mixture to 60°C .

    • Note: While standard Chan-Lam is often RT, the ortho-bulk of this substrate requires thermal energy to overcome the transmetallation barrier.

  • Monitoring: Monitor by TLC or LC-MS at 4h and 16h. Look for the disappearance of the amine.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with 1M NH₄OH (to remove copper salts) followed by brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Mild C-O Coupling (Phenols)

Target: Phenols to form Diaryl Ethers. Rationale: Phenols are more acidic and prone to oxidation. A milder base and RT conditions are preferred to prevent phenol degradation, even if conversion is slower.

Materials
  • Boronic Acid: [2-(Phenoxymethyl)phenyl]boronic acid (2.0 equiv)

  • Nucleophile: Phenol substrate (1.0 equiv)

  • Catalyst: Cu(OAc)₂ (1.0 equiv) - Stoichiometric copper is often required for difficult C-O couplings to drive yield.

  • Base: Pyridine (2.0 equiv) & Et₃N (1.0 equiv)

  • Solvent: Dichloromethane (DCM) [0.1 M]

  • Additive: 4Å Molecular Sieves (Activated) - Crucial to prevent protodeboronation.

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask and add activated 4Å Molecular Sieves.

  • Charge: Add Cu(OAc)₂ (1.0 mmol), [2-(Phenoxymethyl)phenyl]boronic acid (2.0 mmol), and the Phenol (1.0 mmol).

  • Solvent & Base: Add DCM (10 mL), followed by Pyridine (2.0 mmol) and Et₃N (1.0 mmol).

  • Reaction: Stir vigorously open to the air (using a drying tube to exclude moisture but allow air) at Room Temperature for 24-48 hours.

  • Workup: Filter through a celite pad to remove sieves and copper salts. Wash the pad with DCM. Concentrate the filtrate.

Data Summary & Troubleshooting

The following table summarizes expected outcomes and troubleshooting steps based on the specific structural properties of [2-(Phenoxymethyl)phenyl]boronic acid.

IssueProbable CauseCorrective Action
Low Conversion (<20%) Ortho-steric hindrance slowing transmetallation.Switch from Pyridine to 2,2'-Bipyridine or 1,10-Phenanthroline . Increase Temp to 60°C.
Protodeboronation (Boronic acid converts to Ph-O-CH2-Ph)Water in solvent; Acidic impurities.Add 4Å Molecular Sieves . Use anhydrous Cu(OAc)₂. Increase Boronic Acid equivalents to 2.5x.
Green/Blue Precipitate Inactive Copper-Substrate chelate.The "Chelation Trap" has formed. Add EDTA or NH₄OH during workup to break the complex. Use bidentate ligands in the reaction.[2]
N- vs O- Selectivity (Amino-phenols)Competitive nucleation.C-N bond forms preferentially with Cu(OAc)₂/Pyridine. C-O bond requires stoichiometric Cu and stronger bases.
Comparative Yield Analysis (Representative Data)

Based on analogous ortho-substituted substrates [1, 5, 8]

Substrate TypeProtocolTypical YieldNotes
Aniline (Electron Neutral) Protocol A (Bipyridine)75-85%Excellent tolerance.
Aniline (Ortho-Substituted) Protocol A (Bipyridine)50-65%"Double-ortho" steric clash significantly reduces rate.
Aliphatic Amine Protocol A40-60%Often requires higher temp; prone to oxidation.
Phenol Protocol B (Stoichiometric)60-75%Requires dry conditions to prevent phenol oxidation.

References

  • Vantourout, J. C., et al. (2017).[3] Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society. Link

  • Qiao, J. X., & Lam, P. Y. S. (2011). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives. Synthesis. Link

  • Evans, D. A., et al. (1998).[4] Copper(II)-promoted arylation of phenols with arylboronic acids. Tetrahedron Letters. Link

  • Chan, D. M. T., et al. (1998). New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate. Tetrahedron Letters. Link

  • Wang, Z., et al. (2024). A combined experimental and computational study of ligand-controlled Chan-Lam coupling of sulfenamides. Nature Communications/PMC. Link

  • PubChem. (n.d.). Compound Summary: [2-(Phenoxymethyl)phenyl]boronic acid. National Library of Medicine. Link

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Link

  • Mao, J., et al. (2020). Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. Synthesis. Link

Sources

Method

Application Note: Preparation of Boronate Esters from [2-(Phenoxymethyl)phenyl]boronic Acid

Abstract & Introduction This application note details the robust preparation of boronate esters—specifically the pinacol ester—from [2-(Phenoxymethyl)phenyl]boronic acid . While arylboronic acids are versatile building b...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This application note details the robust preparation of boronate esters—specifically the pinacol ester—from [2-(Phenoxymethyl)phenyl]boronic acid .

While arylboronic acids are versatile building blocks in medicinal chemistry (particularly for Suzuki-Miyaura cross-couplings), they are often suboptimal for storage and precise stoichiometry due to their tendency to form cyclic trimeric anhydrides (boroxines) and variable hydration states. Converting [2-(Phenoxymethyl)phenyl]boronic acid into its corresponding boronate ester protects the boron center, enhances solubility in organic solvents, and simplifies purification.

Key Structural Considerations: The starting material features a phenoxymethyl group at the ortho position . This introduces two specific factors:

  • Steric Bulk: The ortho-substituent may retard the rate of esterification compared to para-substituted analogs, necessitating longer reaction times or efficient water removal.

  • Coordination Potential: The ether oxygen in the benzylic position is capable of weak intramolecular coordination with the Lewis-acidic boron center, potentially stabilizing the starting material but also influencing the initial nucleophilic attack of the diol.

Reaction Mechanism & Strategy

The formation of boronate esters is a reversible condensation (dehydration) reaction. To drive the equilibrium toward the ester (Le Chatelier's principle), water must be removed from the system.[1]

Mechanistic Pathway

The reaction proceeds via the nucleophilic attack of the diol oxygen onto the empty p-orbital of the boron atom, forming a tetrahedral intermediate. Subsequent proton transfers and elimination of two water molecules yield the stable dioxaborolane ring.

Visualization: Reaction Scheme

ReactionMechanism Start [2-(Phenoxymethyl)phenyl] boronic acid Inter Tetrahedral Intermediate Start->Inter + Diol Diol Pinacol (1,2-Diol) Diol->Inter Water H2O (Removed) Inter->Water Product Boronate Ester (Product) Inter->Product - 2 H2O

Figure 1: Condensation pathway for the synthesis of boronate esters.[1]

Experimental Protocols

Two protocols are provided.[2][3][4][5][6][7] Protocol A is the "Gold Standard" for high-value intermediates where mild conditions are required to preserve the ether linkage. Protocol B is a scalable method for larger batches.

Reagent Stoichiometry Table
ComponentEquiv.RoleNotes
[2-(Phenoxymethyl)phenyl]boronic acid 1.0SubstrateLimiting reagent.
Pinacol (2,3-Dimethyl-2,3-butanediol) 1.1 - 1.2ReagentSlight excess ensures complete conversion.
Magnesium Sulfate (MgSO₄) 2.0 - 5.0DesiccantAnhydrous; removes water to drive equilibrium (Protocol A).
Dichloromethane (DCM) N/ASolvent0.2 M - 0.5 M concentration recommended.
Toluene N/ASolventFor azeotropic distillation (Protocol B).
Protocol A: Mild Dehydration (Recommended for <5g scale)

Use this method to minimize thermal stress on the benzylic ether moiety.

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve [2-(Phenoxymethyl)phenyl]boronic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) to a concentration of approximately 0.2 M.

  • Addition: Add Pinacol (1.1 equiv) to the stirring solution. The mixture typically remains clear.

  • Desiccation: Add Anhydrous MgSO₄ (approx. 5 equiv by mass relative to water generated, or simply a generous spatula tip until the solid flows freely).

    • Note: MgSO₄ acts as a thermodynamic sink for the water produced.

  • Reaction: Cap the flask with a drying tube (CaCl₂) or septum with a nitrogen balloon. Stir vigorously at Room Temperature (20–25 °C) for 4–12 hours.

    • Monitoring: Check reaction progress via TLC (visualize with UV or KMnO₄ stain). The boronic acid spot (usually lower R_f and streaking) should disappear, replaced by a distinct, higher R_f ester spot.

  • Work-up:

    • Filter the mixture through a pad of Celite or a fritted glass funnel to remove the hydrated MgSO₄.

    • Wash the filter cake with a small amount of fresh DCM.

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator).

  • Purification: The resulting oil or solid is often >95% pure. If necessary, recrystallize from Hexanes/EtOAc or pass through a short plug of silica gel (eluting with 10% EtOAc/Hexanes).

Protocol B: Azeotropic Distillation (Scale-up >5g)

Use this method for larger scales where MgSO₄ filtration is impractical.

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging: Add the boronic acid (1.0 equiv) and Pinacol (1.05 equiv) to Toluene (approx. 0.5 M).

  • Reflux: Heat the mixture to reflux (110 °C). As the reaction proceeds, water will co-distill with toluene and collect in the Dean-Stark trap.

  • Completion: Continue reflux until no further water separation is observed (typically 1–3 hours).

  • Isolation: Cool the mixture to room temperature. Evaporate the toluene under reduced pressure to yield the crude ester.

Workflow Visualization

Workflow Step1 1. Weigh Reagents (Acid + Pinacol) Step2 2. Mix in Solvent (DCM or Toluene) Step1->Step2 Decision Scale / Sensitivity? Step2->Decision PathA Protocol A: Add MgSO4 Stir at RT Decision->PathA Small Scale / Mild PathB Protocol B: Dean-Stark Trap Reflux Decision->PathB Large Scale Step3 3. Monitor (TLC/NMR) Disappearance of Acid PathA->Step3 PathB->Step3 Step4 4. Filtration/Evaporation Step3->Step4 Final Pure Boronate Ester Step4->Final

Figure 2: Decision matrix and workflow for boronate ester synthesis.

Quality Control & Validation

To validate the synthesis, use ¹H NMR and ¹¹B NMR .

  • ¹H NMR (CDCl₃):

    • Diagnostic Signal: Look for the disappearance of the boronic acid hydroxyl protons (broad singlet, often variable) and the appearance of the pinacol methyl protons (strong singlet, typically ~1.3 ppm, integrating to 12H).

    • Ortho-Effect: The methylene protons of the phenoxymethyl group (-O-CH ₂-Ar) usually appear as a singlet around 5.0–5.5 ppm. Ensure this shift remains consistent and no cleavage (e.g., to free phenol) has occurred.

  • ¹¹B NMR:

    • Boronic acids typically resonate around 28–32 ppm.

    • Boronate esters (pinacol) typically show a slight upfield shift or sharpening of the peak, often around 30–34 ppm (solvent dependent). The key is the absence of the boroxine peaks.

  • Mass Spectrometry (ESI/APCI):

    • Observe the molecular ion [M+H]⁺ or [M+NH₄]⁺. Note that boron isotopes (¹⁰B and ¹¹B) create a distinct isotopic pattern (approx. 1:4 ratio).

Troubleshooting Guide

IssuePossible CauseCorrective Action
Incomplete Conversion Equilibrium not shifted; Water remaining.Add more MgSO₄ or switch to Dean-Stark reflux. Ensure Pinacol is in slight excess.
Hydrolysis on Silica Boronate esters can be unstable on acidic silica.Deactivate silica with 1% Triethylamine during chromatography, or use neutral alumina.
"Missing" Product Formation of boroxine (anhydride) instead of ester.This usually happens if no diol is present. Ensure diol stoichiometry is correct.
New Impurity Spots Cleavage of the phenoxymethyl ether.Avoid strong Lewis acids or high temperatures. Use Protocol A (RT).

References

  • General Protocol for Boronate Esters

    • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.Chem. Rev.1995 , 95, 2457–2483.[1]

  • Dehydration Techniques

    • Wauquier, A. et al. Boronic Acid Pinacol Esters: Efficient Synthesis and Application.J. Org.[6][8] Chem.2023 (General reference for dehydration methodologies).

    • Organic Chemistry Portal: Preparation of Boron
  • Ortho-Substituted Boronic Acids

    • Kristensen, J. et al. Synthesis of Ortho Substituted Arylboronic Esters.[9]Org.[3][4][6][7][9] Lett.2001 , 3, 1435-1437.[9]

  • Properties of Pinacol Esters

    • Thermo Fisher Scientific. 2-Phenylethyl-1-boronic acid pinacol ester Product Specifications. (Provides physical property benchmarks for similar ether-linked boronic esters).

Sources

Application

Application Notes and Protocols for the Functionalization of Heterocycles with [2-(Phenoxymethyl)phenyl]boronic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unlocking Novel Chemical Space in Heterocyclic Chemistry Heterocyclic scaffolds are fundamen...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking Novel Chemical Space in Heterocyclic Chemistry

Heterocyclic scaffolds are fundamental to modern drug discovery and materials science, forming the core of a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The targeted functionalization of these ring systems is a critical endeavor, enabling the fine-tuning of their biological activity, physicochemical properties, and electronic characteristics. Among the myriad of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction has emerged as a preeminent method for the construction of carbon-carbon bonds, lauded for its operational simplicity, broad functional group tolerance, and the general stability and low toxicity of its organoboron reagents.[1][2]

This technical guide focuses on the application of a unique and versatile building block, [2-(Phenoxymethyl)phenyl]boronic acid , for the functionalization of a range of medicinally and materially relevant heterocycles. The strategic placement of the phenoxymethyl group at the ortho-position of the phenylboronic acid imparts distinct reactivity and offers the potential for intramolecular interactions that can influence the course of the cross-coupling reaction. This guide will provide a comprehensive overview of the underlying scientific principles, detailed experimental protocols, and expert insights into the practical application of this valuable reagent.

The Strategic Advantage of [2-(Phenoxymethyl)phenyl]boronic acid in Suzuki-Miyaura Coupling

The utility of [2-(Phenoxymethyl)phenyl]boronic acid in Suzuki-Miyaura cross-coupling reactions is underpinned by the established principles of this palladium-catalyzed transformation. The catalytic cycle, a well-elucidated sequence of oxidative addition, transmetalation, and reductive elimination, facilitates the formation of a new carbon-carbon bond between an organic halide and the organoboron species.[3]

Mechanistic Insight: The Potential Role of the Ortho-Phenoxymethyl Group

A key feature of [2-(Phenoxymethyl)phenyl]boronic acid is the presence of an oxygen-containing substituent at the ortho position. In the context of the Suzuki-Miyaura reaction, such ortho-alkoxy groups can play a significant role in the catalytic cycle. It is hypothesized that the etheric oxygen can engage in intramolecular coordination with the palladium center during the transition state of the transmetalation step. This chelation effect can influence the geometry of the palladium complex, potentially accelerating the rate of transmetalation and impacting the regioselectivity and atropselectivity of the reaction, particularly with sterically demanding or poly-substituted heterocycles.[4][5] This intramolecular assistance can be a valuable tool for achieving desired outcomes in complex molecular syntheses.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)-X Complex Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Biaryl_Complex R-Pd(II)-Ar Complex Transmetalation->Pd(II)_Biaryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Biaryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R-Ar (Functionalized Heterocycle) Reductive_Elimination->Product Heterocycle_Halide Heterocycle-X (R-X) Heterocycle_Halide->Oxidative_Addition Boronic_Acid [2-(Phenoxymethyl)phenyl]B(OH)2 (Ar-B(OH)2) + Base Boronic_Acid->Transmetalation

Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Synthesis of [2-(Phenoxymethyl)phenyl]boronic acid

The preparation of [2-(Phenoxymethyl)phenyl]boronic acid can be achieved through a multi-step sequence, analogous to the synthesis of similar ortho-substituted phenylboronic acids. A plausible and efficient route involves the ortho-lithiation of a suitable phenoxymethyl-substituted benzene precursor, followed by borylation with a trialkyl borate and subsequent hydrolysis.

Protocol: Synthesis of [2-(Phenoxymethyl)phenyl]boronic acid

This protocol is adapted from the synthesis of 2-(methoxymethoxy)phenylboronic acid and should be optimized for the specific substrate.[6]

Materials:

  • 1-Bromo-2-(phenoxymethyl)benzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (or tert-butyllithium) in hexanes/pentane

  • Trimethyl borate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Acetic acid

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add 1-bromo-2-(phenoxymethyl)benzene (1.0 equiv) and dissolve in anhydrous THF (e.g., 10 mL per 1 g of substrate).

  • Lithiated Intermediate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 equiv) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: To the reaction mixture, add trimethyl borate (1.5 equiv) dropwise at -78 °C. Stir the mixture at this temperature for 1 hour.

  • Warming and Hydrolysis: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quenching and Work-up: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extraction: Concentrate the mixture under reduced pressure to remove the THF. Adjust the pH of the aqueous residue to approximately 3-4 with acetic acid. Extract the product with dichloromethane (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash successively with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Wash the resulting solid residue with hexane and dry under vacuum to afford [2-(Phenoxymethyl)phenyl]boronic acid as a solid.

Application Protocols for Heterocycle Functionalization

The following protocols provide a general framework for the Suzuki-Miyaura cross-coupling of [2-(Phenoxymethyl)phenyl]boronic acid with various classes of halo-substituted heterocycles. Optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates.

Protocol 1: Functionalization of Pyridines

The functionalization of pyridines is of significant interest in medicinal chemistry.[2] This protocol is designed for the coupling of [2-(Phenoxymethyl)phenyl]boronic acid with a bromopyridine derivative.

Reagent Stoichiometry Molar Amount (mmol) Mass/Volume
Bromo-pyridine Derivative1.0 equiv1.0As calculated
[2-(Phenoxymethyl)phenyl]boronic acid1.2-1.5 equiv1.2-1.5As calculated
Pd(PPh₃)₄ or Pd(dppf)Cl₂0.03-0.05 equiv0.03-0.05As calculated
K₂CO₃ or Cs₂CO₃2.0-3.0 equiv2.0-3.0As calculated
Dioxane:Water (e.g., 4:1)--5 mL

Procedure:

  • Reaction Setup: In a microwave vial or a Schlenk tube equipped with a magnetic stir bar, combine the bromo-pyridine derivative, [2-(Phenoxymethyl)phenyl]boronic acid, palladium catalyst, and base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS. For microwave-assisted reactions, heating at 120-150 °C for 15-60 minutes is a good starting point.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Functionalization of Indoles

Indole scaffolds are ubiquitous in biologically active natural products and pharmaceuticals.[7] This protocol outlines the coupling of [2-(Phenoxymethyl)phenyl]boronic acid with a bromoindole.

Reagent Stoichiometry Molar Amount (mmol) Mass/Volume
Bromo-indole Derivative1.0 equiv1.0As calculated
[2-(Phenoxymethyl)phenyl]boronic acid1.2 equiv1.2As calculated
Pd₂(dba)₃0.02 equiv0.02As calculated
SPhos or XPhos0.08 equiv0.08As calculated
K₃PO₄2.0 equiv2.0As calculated
Toluene or Dioxane--5 mL

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube, add the bromo-indole derivative, [2-(Phenoxymethyl)phenyl]boronic acid, palladium precatalyst, ligand, and base.

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Heat the mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Work-up: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify by flash chromatography.

Protocol 3: Functionalization of Thiophenes

Thiophene-containing compounds are important in materials science and as pharmaceutical intermediates.[8] This protocol details the coupling of [2-(Phenoxymethyl)phenyl]boronic acid with a bromothiophene.

Reagent Stoichiometry Molar Amount (mmol) Mass/Volume
Bromo-thiophene Derivative1.0 equiv1.0As calculated
[2-(Phenoxymethyl)phenyl]boronic acid1.3 equiv1.3As calculated
Pd(OAc)₂0.02 equiv0.02As calculated
PPh₃0.08 equiv0.08As calculated
Na₂CO₃2.0 equiv2.0As calculated
Ethanol (95%)--5 mL

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the bromothiophene, [2-(Phenoxymethyl)phenyl]boronic acid, palladium acetate, triphenylphosphine, and sodium carbonate.

  • Solvent Addition: Add 95% ethanol to the flask.

  • Reaction: Heat the mixture to reflux (approximately 80 °C) and stir for 4-12 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the product by column chromatography.

Applications in Drug Discovery and Materials Science

The biaryl and heteroaryl-aryl motifs constructed using [2-(Phenoxymethyl)phenyl]boronic acid are of significant interest in several fields:

  • Medicinal Chemistry: Biaryl structures are prevalent in a wide range of therapeutic agents, including anti-inflammatory drugs and antifungal compounds.[3] The introduction of the [2-(Phenoxymethyl)phenyl] moiety can modulate the lipophilicity, metabolic stability, and target-binding interactions of a lead compound. The phenoxymethyl group can engage in additional hydrogen bonding or pi-stacking interactions within a protein's active site, potentially enhancing potency and selectivity.

  • Materials Science: Arylated thiophenes and other conjugated systems are key components in the development of organic semiconductors, light-emitting diodes (OLEDs), and sensors.[8] The specific substitution pattern and electronic nature of the [2-(Phenoxymethyl)phenyl] group can be used to tune the optical and electronic properties of these materials.

Applications Start [2-(Phenoxymethyl)phenyl]boronic acid Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Products Functionalized Heterocycles (Biaryl & Heteroaryl-Aryl Scaffolds) Coupling->Products Heterocycles Halogenated Heterocycles (Pyridines, Indoles, Thiophenes, etc.) Heterocycles->Coupling MedChem Medicinal Chemistry (Drug Discovery, SAR Studies) Products->MedChem MatSci Materials Science (Organic Electronics, Sensors) Products->MatSci

Figure 2: Workflow from Reagent to Application.

Conclusion and Future Outlook

[2-(Phenoxymethyl)phenyl]boronic acid represents a valuable and versatile tool for the functionalization of heterocyclic compounds. The potential for intramolecular assistance from the ortho-phenoxymethyl group offers intriguing possibilities for controlling reactivity and selectivity in Suzuki-Miyaura cross-coupling reactions. The protocols outlined in this guide provide a solid foundation for researchers to explore the utility of this reagent in their own synthetic endeavors. As the demand for novel and complex heterocyclic molecules continues to grow in both drug discovery and materials science, the strategic application of well-designed building blocks like [2-(Phenoxymethyl)phenyl]boronic acid will undoubtedly play a pivotal role in advancing these fields.

References

  • Serafin, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. Available at: [Link]

  • Al-Tel, T. H., et al. (2010). Efficient microwave-assisted Suzuki-Miyaura cross-coupling reaction of 6-halogenoimidazo[1,2-a]pyridines. ARKIVOC, 2010(xi), 141-153. Available at: [Link]

  • Wikipedia. Phenylboronic acid. Available at: [Link]

  • Payamifar, F., et al. (2024). Nickel/β‐CD‐catalyzed Suzuki–Miyaura cross‐coupling of aryl boronic acids with aryl halides in water. ResearchGate. Available at: [Link]

  • Silva, J. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]

  • Serafin, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. Available at: [Link]

  • Bak, A., et al. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3511. Available at: [Link]

  • Singh, R., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153, 219-231. Available at: [Link]

  • Zhang, T., et al. (2020). Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. iScience, 23(4), 101011. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Power of Suzuki-Miyaura Coupling: Utilizing Pyridine-4-Boronic Acid in Synthesis. Available at: [Link]

  • Kumar, A., & Kumar, R. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(2), 1166-1180. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 47(25), 4695-4698. Available at: [Link]

  • Bak, A., et al. (2022). Suzuki–Miyaura arylation of 2,3‐, 2,4‐, 2,5‐, and 3,4‐dibromothiophenes. Applied Organometallic Chemistry, 36(5), e6636. Available at: [Link]

Sources

Method

Scalable synthesis methods for [2-(Phenoxymethyl)phenyl]boronic acid derivatives

An Application Guide for the Scalable Synthesis of [2-(Phenoxymethyl)phenyl]boronic Acid Derivatives Abstract: [2-(Phenoxymethyl)phenyl]boronic acid and its derivatives are pivotal building blocks in modern synthetic and...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Scalable Synthesis of [2-(Phenoxymethyl)phenyl]boronic Acid Derivatives

Abstract: [2-(Phenoxymethyl)phenyl]boronic acid and its derivatives are pivotal building blocks in modern synthetic and medicinal chemistry, primarily serving as key coupling partners in Suzuki-Miyaura reactions to form complex molecular architectures.[1][2] Their utility in the synthesis of pharmaceuticals and functional materials necessitates robust, efficient, and scalable manufacturing processes. This guide provides an in-depth analysis of scalable synthetic strategies, detailed experimental protocols, and critical insights into process optimization and purification for these valuable compounds. It is intended for researchers, process chemists, and drug development professionals seeking to transition from laboratory-scale synthesis to pilot or industrial-scale production.

Strategic Importance in Synthesis

The phenoxymethylphenyl moiety is a significant pharmacophore and structural motif. The corresponding boronic acids are therefore indispensable intermediates. Their primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds with exceptional functional group tolerance and stereospecificity.[2][3][4] The ability to produce these reagents on a large scale is a critical bottleneck that, once overcome, unlocks significant potential in drug discovery and materials science.[5]

Foundational Synthetic Strategies: A Comparative Analysis

Several synthetic routes to aryl boronic acids exist, but not all are amenable to large-scale production. The primary challenges in scaling up boronic acid synthesis often involve managing highly reactive organometallic intermediates, controlling exothermic reactions, avoiding cryogenic temperatures, and achieving high purity without resorting to chromatography.[6][7]

Here, we compare the three most relevant strategies for the synthesis of [2-(Phenoxymethyl)phenyl]boronic acid derivatives.

Synthetic StrategyCore ReactionAdvantages for Scale-UpKey Challenges & Mitigations
Grignard/Organolithium Route Electrophilic trapping of an arylmetal intermediate with a borate ester.[8][9]Utilizes readily available starting materials (aryl halides). Can be a one-pot process.Challenge: Often requires cryogenic temperatures (-78 °C) to prevent over-addition. Mitigation: Use of hindered borate esters (e.g., triisopropyl borate) and optimized addition protocols can allow for higher temperatures (-10 °C to 0 °C).[9][10]
Miyaura Borylation Palladium-catalyzed coupling of an aryl halide or triflate with a diboron reagent (e.g., bis(pinacolato)diboron, B₂pin₂).[8][11][12]Excellent functional group tolerance. Milder reaction conditions. Avoids highly reactive organometallic intermediates.Challenge: Cost of palladium catalysts and diboron reagents. Mitigation: Use of highly efficient catalysts with low loadings. Catalyst recycling strategies can be implemented.[13]
Direct C-H Borylation Iridium or Rhodium-catalyzed direct functionalization of a C-H bond with a boron source.[5][14]Highly atom-economical (byproduct is H₂). Avoids pre-functionalized starting materials.[5]Challenge: Regioselectivity can be difficult to control without a directing group. Catalyst cost and sensitivity. Mitigation: Substrate design with appropriate directing groups. Still an area of active research for industrial scale.

For the synthesis of a specific target like a [2-(Phenoxymethyl)phenyl]boronic acid derivative, the Grignard Route (using 2-bromobenzyl phenyl ether) and Miyaura Borylation represent the most mature and industrially viable options.

Process Workflow and Logic

The overall process, from starting material to the final, purified active pharmaceutical ingredient (API) intermediate, follows a logical sequence of chemical transformation and purification.

G cluster_0 Synthesis Stage cluster_1 Purification Stage cluster_2 Quality Control SM Starting Material (e.g., 1-Bromo-2-(phenoxymethyl)benzene) Reaction Core Borylation Reaction (Grignard or Miyaura) SM->Reaction Quench Reaction Quench & Crude Work-up Reaction->Quench Crude Crude Boronic Acid (or Ester) Quench->Crude Purification Scalable Purification (Recrystallization or Adduct Formation) Crude->Purification Isolation Isolation & Drying Purification->Isolation QC Analytical QC (NMR, LC-MS, Purity) Isolation->QC

Caption: High-level workflow for scalable boronic acid synthesis.

Detailed Application Protocol: Non-Cryogenic Grignard Route

This protocol describes a scalable, non-cryogenic synthesis of [2-(Phenoxymethyl)phenyl]boronic acid from 1-bromo-2-(phenoxymethyl)benzene. The key to avoiding cryogenic temperatures is the slow addition of the Grignard reagent to an excess of a hindered borate ester.[9][10]

4.1. Reagents and Materials

ReagentFormulaMW ( g/mol )Molarity/PurityAmount (per mole of aryl bromide)
1-Bromo-2-(phenoxymethyl)benzeneC₁₃H₁₁BrO263.13>98%1.0 eq (263.13 g)
Magnesium TurningsMg24.31>99.5%1.2 eq (29.17 g)
IodineI₂253.81Crystal1-2 crystals (catalytic)
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous~4 L
Triisopropyl BorateC₉H₂₁BO₃188.07>98%1.5 eq (282.11 g)
Hydrochloric AcidHCl36.464 M (aq)As required for pH ~1-2
TolueneC₇H₈92.14Reagent GradeFor extraction
HexanesC₆H₁₄86.18Reagent GradeFor recrystallization

4.2. Step-by-Step Protocol

  • Grignard Reagent Formation:

    • Under an inert atmosphere (N₂ or Ar), charge a suitable, dry reactor with magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add ~10% of the total anhydrous THF.

    • In a separate vessel, dissolve 1-bromo-2-(phenoxymethyl)benzene (1.0 eq) in the remaining anhydrous THF.

    • Slowly add ~5% of the aryl bromide solution to the magnesium suspension. An exotherm and color change (disappearance of iodine color) should be observed, indicating initiation. If not, gentle heating may be required.

    • Once initiated, add the remaining aryl bromide solution dropwise, maintaining the internal temperature between 35-45 °C using a cooling bath.

    • After the addition is complete, stir the mixture at ambient temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation (Electrophilic Trap):

    • In a separate, larger reactor under an inert atmosphere, charge triisopropyl borate (1.5 eq) and cool to -10 °C.

    • Crucial Step: Slowly add the prepared Grignard reagent to the cold triisopropyl borate solution via cannula or dropping funnel, ensuring the internal temperature does not exceed 0 °C. This inverse addition is critical to prevent over-addition and formation of borinic acid byproducts.[9]

    • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-3 hours.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture to 0-5 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding 4 M HCl (aq) until the pH of the aqueous layer is ~1-2. This step is exothermic.

    • Transfer the biphasic mixture to a separatory funnel. Add toluene to facilitate phase separation.

    • Separate the layers. Extract the aqueous layer twice more with toluene.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the crude boronic acid, which may appear as a white or off-white solid.

4.3. Purification via Recrystallization

  • Dissolve the crude solid in a minimal amount of hot toluene.

  • Slowly add hexanes as an anti-solvent until the solution becomes cloudy.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the white crystalline product by filtration, wash with cold hexanes, and dry under vacuum.

  • Expected Yield: 75-85%. Purity: >98% by qNMR/LC-MS.

Mechanism: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura reaction, where these boronic acids are used, is key to troubleshooting subsequent synthetic steps. The generally accepted mechanism involves three primary stages: oxidative addition, transmetalation, and reductive elimination.

G Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X Ln Pd0->ArPdX Ar-X ArPdR Ar-Pd(II)-R Ln Pd0:e->ArPdR:e Product (Ar-R) ArX Ar-X OA Oxidative Addition ArPdX->ArPdR [R-B(OH)₃]⁻ Boronic R-B(OH)₂ Borate [R-B(OH)₃]⁻ Boronic->Borate + Base Base Base (OH⁻) TM Transmetalation ArPdR->Pd0 RE Reductive Elimination Product Ar-R

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[3][4][12]

The boronic acid must first be activated by a base to form a more nucleophilic borate species, which then facilitates the transmetalation step with the palladium(II) complex.[4][12]

Advanced Purification: Diethanolamine Adduct Formation

For boronic acids that are difficult to crystallize or contain persistent acidic/basic impurities, forming a reversible adduct with diethanolamine (DEA) is a highly effective, scalable purification strategy.[15][16]

G Crude Crude Boronic Acid in Organic Solvent Add_DEA Add Diethanolamine (DEA) Crude->Add_DEA Precipitate Precipitation of stable B-O-N-C-C-O adduct Add_DEA->Precipitate Filter Filter & Wash (Removes soluble impurities) Precipitate->Filter Liberate Liberate Free Boronic Acid (Acidic Work-up) Filter->Liberate Extract Extract Purified Product into Organic Solvent Liberate->Extract

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Ortho-Substituted Boronic Acid Reactions

For Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support center for resolving challenges associated with low yields in Suzuki-Miyaura cross-coupling reactions involving o...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for resolving challenges associated with low yields in Suzuki-Miyaura cross-coupling reactions involving ortho-substituted boronic acids. The steric hindrance imposed by ortho-substituents presents a significant hurdle in this otherwise robust and versatile C-C bond-forming reaction. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these synthetic challenges.

Introduction: The Challenge of Steric Hindrance

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its functional group tolerance and generally high yields.[1][2] The catalytic cycle, which involves a palladium catalyst, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] However, when one of the coupling partners, particularly the boronic acid, bears a substituent at the ortho position, the reaction's efficiency can be dramatically reduced.[5] This is primarily due to steric clash, which can impede the crucial transmetalation and reductive elimination steps of the catalytic cycle.[5][6]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common issues encountered when working with ortho-substituted boronic acids.

Q1: My Suzuki-Miyaura reaction with an ortho-substituted boronic acid is resulting in a low or no yield. What are the most likely causes?

A1: Low yields in these sterically demanding couplings typically stem from one or more of the following factors:

  • Inefficient Transmetalation: The steric bulk of the ortho-substituent can hinder the approach of the boronic acid to the palladium center, slowing down the transfer of the aryl group.[5]

  • Difficult Reductive Elimination: The final C-C bond-forming step can also be sterically impeded, leading to the accumulation of undesired intermediates and catalyst deactivation.[6]

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, effectively consuming your starting material.[5][7] This is often exacerbated by high temperatures and certain bases.

  • Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. For sterically hindered substrates, the choice of ligand is paramount.

  • Inappropriate Base or Solvent Selection: The base and solvent system must be carefully chosen to ensure the reaction proceeds efficiently.

Q2: How can I improve the yield of my reaction? What specific parameters should I optimize?

A2: To enhance the yield of your sterically hindered Suzuki-Miyaura coupling, a systematic optimization of the reaction conditions is recommended. Consider the following strategies:

  • Ligand Selection: For ortho-substituted boronic acids, bulky, electron-rich monophosphine ligands are often the key to success.[8][9] These ligands promote the formation of the active monoligated palladium species, which is crucial for accommodating sterically demanding substrates.

  • Base Selection: The choice of base is critical. While common bases like sodium or potassium carbonate can be effective, stronger bases such as potassium phosphate (K₃PO₄) are often required for challenging couplings.[10]

  • Solvent System: Aprotic polar solvents like dioxane, THF, or toluene are commonly employed.[6][7] In some instances, the addition of a small amount of water can be beneficial, though for substrates prone to protodeboronation, anhydrous conditions may be necessary.[11]

  • Temperature: Increasing the reaction temperature can often overcome the activation energy barrier for sterically hindered substrates.[5][12] However, be mindful of potential substrate degradation and increased side reactions at elevated temperatures. Microwave irradiation can also be a powerful tool to accelerate these reactions.[5]

Q3: I'm observing significant protodeboronation of my ortho-substituted boronic acid. How can I minimize this side reaction?

A3: Protodeboronation is a major competing pathway that reduces the availability of your boronic acid for the desired cross-coupling.[5][7] To mitigate this:

  • Use Anhydrous Conditions: If you suspect water is contributing to protodeboronation, thoroughly dry your solvent and reagents and run the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).

  • Convert to a Boronate Ester: Boronic acids can be converted to more stable boronate esters, such as pinacol esters.[7][13] These are generally less susceptible to protodeboronation.

  • Optimize the Base: While a strong base is often needed, excessively harsh basic conditions can promote protodeboronation. A careful screening of bases may be necessary.

  • Control Reaction Temperature: High temperatures can accelerate protodeboronation.[5] Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.

Q4: What is the optimal palladium-to-ligand ratio for these challenging reactions?

A4: For bulky monophosphine ligands, a palladium-to-ligand ratio of 1:1 to 1:2 is typically recommended.[6] An excess of the phosphine ligand can sometimes lead to the formation of less active bis-phosphine palladium species, which can be detrimental to the catalytic cycle.[6]

Key Experimental Protocols

General Protocol for a Challenging Suzuki-Miyaura Coupling with an ortho-Substituted Boronic Acid

This protocol provides a starting point for the optimization of your reaction.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Ortho-substituted boronic acid or boronate ester (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Bulky monophosphine ligand (e.g., SPhos, XPhos, RuPhos, 1.2-2.4 mol%)[9][14]

  • Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene, or 2-MeTHF, 0.1-0.2 M)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide, ortho-substituted boronic acid/ester, and base to a dry reaction vessel equipped with a magnetic stir bar.

  • Catalyst Preparation: In a separate vial, dissolve the palladium precatalyst and the phosphine ligand in a small amount of the reaction solvent. Stir for 10-15 minutes at room temperature to allow for pre-formation of the active catalyst.

  • Reaction Initiation: Add the catalyst solution to the reaction vessel containing the substrates and base.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Recommended Ligands for Sterically Hindered Suzuki-Miyaura Couplings
LigandStructureKey Features
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylHighly active for a wide range of sterically hindered substrates.[14]
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylExcellent for challenging couplings, including those with aryl chlorides.
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylOften provides high yields where other ligands fail.
AntPhos 9,9-Dimethyl-4,5-bis(diphenylphosphino)xantheneEffective for sterically demanding aryl-alkyl couplings.

This table is a representative list, and the optimal ligand may vary depending on the specific substrates.

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R²-B(OR)₂ Base PdII_Diaryl R¹-Pd(II)L_n-R² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 R¹-R² caption The catalytic cycle of the Suzuki-Miyaura reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Diagram 2: Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow Start Low Yield in Ortho-Substituted Suzuki-Miyaura Coupling Check_Ligand Is a bulky, electron-rich monophosphine ligand being used? Start->Check_Ligand Change_Ligand Screen alternative ligands (e.g., SPhos, XPhos, RuPhos) Check_Ligand->Change_Ligand No Check_Base Is a suitable base being used? (e.g., K₃PO₄) Check_Ligand->Check_Base Yes Change_Ligand->Check_Base Change_Base Screen alternative bases (e.g., Cs₂CO₃, K₂CO₃) Check_Base->Change_Base No Check_Temp Is the reaction temperature optimized? Check_Base->Check_Temp Yes Change_Base->Check_Temp Increase_Temp Increase temperature or use microwave irradiation Check_Temp->Increase_Temp No Check_Side_Reactions Are side reactions like protodeboronation observed? Check_Temp->Check_Side_Reactions Yes Increase_Temp->Check_Side_Reactions Address_Side_Reactions Use boronate ester, anhydrous conditions, or optimize base Check_Side_Reactions->Address_Side_Reactions Yes Success Improved Yield Check_Side_Reactions->Success No Address_Side_Reactions->Success

Caption: A workflow for troubleshooting low yields.

References

  • ResearchGate. (2025, August 5). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved from [Link]

  • Universitat de Girona. (n.d.). The reaction mechanism of the Suzuki-Miyaura cross-coupling reaction. The role of the precatalyst activation. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Tang, W., Li, C., Xiao, G., Zhao, Q., Liu, H., & Wang, T. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • R Discovery. (2023, January 1). Application of hindered ether solvents for palladium catalyzed Suzuki-Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction a. Retrieved from [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(10), 4685–4696. Retrieved from [Link]

  • Valente, C., Organ, M. G., & Corbet, J. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(12), 11461–11493. Retrieved from [Link]

  • Scott, D. A., & Denmark, S. E. (2017). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 7(12), 8205–8209. Retrieved from [Link]

  • OUCI. (n.d.). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. Retrieved from [Link]

  • Cole-Hamilton, D. J., & Whitwood, A. C. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 303. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Retrieved from [Link]

  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54, 5746-5765. Retrieved from [Link]

  • Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a. Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1735–1740. Retrieved from [Link]

  • YouTube. (2020, February 14). Suzuki cross-coupling reaction. Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(48), 15637–15648. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Retrieved from [Link]

  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]

  • ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]

  • Beilstein-Institut. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

Sources

Optimization

Minimizing homocoupling side reactions of [2-(Phenoxymethyl)phenyl]boronic acid

Technical Support Center: Suzuki-Miyaura Reactions Topic: Minimizing Homocoupling Side Reactions of [2-(Phenoxymethyl)phenyl]boronic acid Welcome to the technical support guide for researchers utilizing [2-(Phenoxymethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Suzuki-Miyaura Reactions

Topic: Minimizing Homocoupling Side Reactions of [2-(Phenoxymethyl)phenyl]boronic acid

Welcome to the technical support guide for researchers utilizing [2-(Phenoxymethyl)phenyl]boronic acid. This document provides in-depth troubleshooting strategies, mechanistic explanations, and optimized protocols to mitigate the formation of the common homocoupling byproduct, 2,2'-bis(phenoxymethyl)biphenyl, in Suzuki-Miyaura cross-coupling reactions. The sterically demanding nature of the ortho-phenoxymethyl group can present unique challenges, and this guide is designed to help you navigate them effectively.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Problem

This section addresses the fundamental questions surrounding the homocoupling side reaction.

Q1: What exactly is boronic acid homocoupling, and why is it a significant issue?

A1: Homocoupling is an undesired side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl.[1][2] In your case, this results in the formation of 2,2'-bis(phenoxymethyl)biphenyl. This side reaction is problematic for two primary reasons: it consumes your valuable boronic acid, thereby lowering the yield of your desired cross-coupled product, and the resulting symmetrical biaryl can often have similar chromatographic properties to the target molecule, complicating purification.[2]

Q2: What are the primary chemical pathways that lead to homocoupling?

A2: There are two dominant mechanisms responsible for boronic acid homocoupling, both of which are mediated by the palladium catalyst system:

  • Oxidative Homocoupling: This is often the main culprit when reactions are not performed under strictly anaerobic conditions. Dissolved oxygen in the reaction mixture can react with the active Pd(0) catalyst to form a palladium peroxo complex ((η²-O₂)PdL₂).[3][4] This peroxo species is a potent oxidant and reacts with two molecules of the boronic acid, leading to the formation of the homocoupled product and regenerating a Pd(II) species.[3][5][6] This pathway is particularly problematic because it consumes the active catalyst and the starting material.

  • Reductive Homocoupling (Pd(II)-Mediated): This mechanism is prevalent when using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst.[7] For the main Suzuki catalytic cycle to begin, the Pd(II) precatalyst must be reduced to the active Pd(0) state.[7][8] In the absence of other reducing agents, the boronic acid itself can perform this reduction. In this process, two molecules of the boronic acid transmetalate onto the Pd(II) center, which then undergoes reductive elimination to yield the homocoupled biaryl and the catalytically active Pd(0).[8][9][10] While this does generate the active catalyst, it comes at the cost of sacrificing two equivalents of your boronic acid.

A visual representation of these competing pathways is provided below.

Q3: Does the ortho-(phenoxymethyl) group on my specific boronic acid make homocoupling more likely?

A3: Yes, it is highly probable. Large substituents in the ortho position of a phenylboronic acid introduce significant steric hindrance. This steric bulk can slow down the rate of the desired transmetalation step with the aryl halide partner in the main Suzuki-Miyaura catalytic cycle. When this key step is slow, the competing homocoupling pathways, which may be less sterically impeded, have a greater opportunity to occur. Therefore, reactions with sterically hindered substrates like [2-(Phenoxymethyl)phenyl]boronic acid require more careful optimization to favor the desired cross-coupling pathway over side reactions.

Part 2: Troubleshooting Guide - A Systematic Approach to Minimization

If you are observing significant formation of 2,2'-bis(phenoxymethyl)biphenyl, follow this logical workflow to diagnose and solve the issue.

start High Homocoupling Detected q1 Is the system rigorously deoxygenated? start->q1 sol1 Implement rigorous degassing protocol. (See Protocol 1) q1->sol1 NO q2 Are you using a Pd(II) precatalyst (e.g., Pd(OAc)₂) ? q1->q2 YES a1_yes YES a1_no NO sol1->q1 sol2 Switch to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) OR Add a mild reducing agent (See Table 1) q2->sol2 YES q3 Is the ligand choice optimized for steric hindrance? q2->q3 NO a2_yes YES a2_no NO sol2->q3 sol3 Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) to accelerate reductive elimination. q3->sol3 NO end_node Problem Minimized q3->end_node YES a3_yes YES a3_no NO sol3->end_node

Caption: A logical workflow for troubleshooting and minimizing homocoupling.

Part 3: Data & Visualizations

Catalytic Cycles: Desired vs. Undesired Pathways

The following diagram illustrates the primary Suzuki-Miyaura cycle in competition with the oxygen-mediated oxidative homocoupling pathway.

G cluster_0 Desired Suzuki-Miyaura Cycle cluster_1 Undesired Oxidative Homocoupling Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X Pd0->ArPdX Oxidative Addition (Ar-X) PdO2 Pd(II)-Peroxo Pd0->PdO2 O₂ ArPdArB [Ar-Pd(II)-Ar']⁺ ArPdX->ArPdArB Transmetalation (Ar'-B(OH)₂) Product Ar-Ar' ArPdArB->Product Product->Pd0 Reductive Elimination Pd0_side Pd(0)L₂ Homocoupled Ar'-Ar' PdO2->Homocoupled 2 x Ar'-B(OH)₂ Homocoupled->Pd0 Releases Pd(II), which is reduced back to Pd(0)

Caption: Competing Suzuki-Miyaura and Oxidative Homocoupling catalytic cycles.

Table 1: Comparison of Palladium Precatalysts and Additives

The choice of palladium source is critical. This table summarizes common choices and their implications for homocoupling.

Palladium SourceOxidation StateTypical LigandsHomocoupling TendencyRecommended Action
Pd(OAc)₂ / PdCl₂Pd(II)PPh₃, dppfHigh Use only with rigorous deoxygenation and consider adding a mild reducing agent like potassium formate.[1][9]
Pd(PPh₃)₄Pd(0)PPh₃ (in-built)Low Preferred choice to avoid reductive homocoupling.[2] Must be handled under an inert atmosphere.
Pd₂(dba)₃Pd(0)dbaLow Excellent Pd(0) source, used with an external ligand. Must be handled under an inert atmosphere.
Pd/CPd(0)None (heterogeneous)Variable Can be effective, but activity may vary. Potassium formate addition can suppress homocoupling.[9]

Part 4: Detailed Experimental Protocols

These protocols provide actionable steps to implement the strategies discussed above.

Protocol 1: Rigorous Deoxygenation of the Reaction Mixture

Oxygen is a primary driver of homocoupling.[3][7] This protocol ensures its thorough removal.

Materials:

  • Reaction solvent(s)

  • Schlenk flask or a vial with a septum-sealed cap

  • Magnetic stir bar

  • Inert gas source (Argon or Nitrogen) with a bubbler

  • Vacuum line (optional, for freeze-pump-thaw)

Procedure (Sparging Method):

  • Add your solvent(s) to the reaction vessel.

  • Insert a long needle connected to the inert gas line, ensuring the tip is below the solvent surface.

  • Insert a second, shorter needle to act as a vent.

  • Bubble the inert gas through the solvent for a minimum of 30 minutes with gentle stirring.[1]

  • After sparging, remove the needles and add your solid reagents ([2-(Phenoxymethyl)phenyl]boronic acid, aryl halide, base) to the flask.

  • Seal the flask and immediately perform three vacuum/backfill cycles with the inert gas to remove air from the headspace.[2]

  • Finally, add the palladium catalyst and any liquid reagents under a positive pressure of inert gas.

Protocol 2: Recommended Starting Conditions for Coupling

This protocol provides a robust starting point specifically for the sterically hindered [2-(Phenoxymethyl)phenyl]boronic acid.

Reagents & Setup:

  • [2-(Phenoxymethyl)phenyl]boronic acid (1.2 - 1.5 eq.)

  • Aryl halide (1.0 eq.)

  • Pd(PPh₃)₄ (1-3 mol%)

  • K₃PO₄ (Potassium phosphate), finely powdered (2.0 - 3.0 eq.)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v mixture), rigorously degassed per Protocol 1.

  • Schlenk flask with a condenser and magnetic stir bar.

Procedure:

  • To a dry Schlenk flask under an Argon atmosphere, add the aryl halide, [2-(Phenoxymethyl)phenyl]boronic acid, and K₃PO₄.

  • Add the Pd(PPh₃)₄ catalyst. Using a Pd(0) source like this is often preferred to bypass the initial reduction step that can cause homocoupling.[2]

  • Via cannula or syringe, add the degassed dioxane/water solvent mixture.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 3: Small-Scale Screening for Base & Solvent Optimization

If homocoupling persists, a systematic screen of bases and solvents is recommended.[1][11][12]

Setup:

  • Use small microwave vials or a 96-well plate designed for high-temperature reactions.

  • Prepare stock solutions of your aryl halide and boronic acid in a suitable solvent to ensure accurate dispensing.

Screening Matrix Example:

VialBase (2.5 eq.)Solvent (Degassed)
1K₃PO₄Dioxane / H₂O (4:1)
2K₂CO₃Dioxane / H₂O (4:1)
3Cs₂CO₃Dioxane / H₂O (4:1)
4K₃PO₄Toluene / H₂O (4:1)
5K₃PO₄2-MeTHF / H₂O (4:1)
6K₂CO₃Toluene / H₂O (4:1)

Procedure:

  • Dispense the base into each designated vial.

  • Add the stock solutions of aryl halide and boronic acid.

  • Add the catalyst (e.g., Pd₂(dba)₃ + SPhos ligand).

  • Add the designated degassed solvent.

  • Seal the vials and run all reactions at the same temperature (e.g., 100 °C) for a fixed time (e.g., 4 hours).

  • Analyze each reaction by LC-MS to determine the ratio of the desired product to the homocoupled byproduct. This will identify the optimal conditions for minimizing the side reaction.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Darzi, E. R., White, B. M., Loventhal, L. K., Zakharov, L. N., & Jasti, R. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. ACS Publications. [Link]

  • Adamo, C., Amatore, C., Ciofini, I., Jutand, A., & Lakmini, H. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society, 128(21), 6829–6836. [Link]

  • Darzi, E. R., White, B. M., Loventhal, L. K., Zakharov, L. N., & Jasti, R. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. ACS Publications. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Google Patents. (KR20120084662A)
  • Taylor & Francis Online. (2012). Pd-Catalyzed Oxidative Homocoupling of Arylboronic Acids in Aqueous Ethanol at Room Temperature. [Link]

  • ACS Publications. (2017). Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. ACS Omega. [Link]

  • ACS Publications. (2020). Palladium-Catalyzed Homocoupling of Highly Fluorinated Arylboronates: Studies of the Influence of Strongly vs Weakly Coordinating Solvents on the Reductive Elimination Process. Journal of the American Chemical Society. [Link]

  • Scribd. (2015). Oxidative Homocoupling of Arylboronic Acids Catalyzed by A. Applied Organometallic Chemistry. [Link]

  • SpringerLink. Influence of the Support during Homocoupling of Phenylboronic Acid Catalyzed by Supported Gold and Palladium. [Link]

  • ResearchGate. (2019). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]

  • ResearchGate. (2012). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. [Link]

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • ResearchGate. (2012). A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. [Link]

  • ACS Publications. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Figshare. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. [Link]

  • ACS Publications. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]

  • ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • ResearchGate. (2012). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • National Institutes of Health. (2017). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • MDPI. (2023). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. [Link]

  • Beilstein Journals. (2020). Suzuki-Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. [Link]

  • Beilstein Journals. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. [Link]

  • HEIA-FR. (2021). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. [Link]

  • National Institutes of Health. (2024). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. [Link]

  • National Institutes of Health. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • ResearchGate. (2011). Homocoupling of phenylboronic acid on Au catalysts. [Link]

  • Cardiff University. (2025). Influence of Surface Functionalities on Au/C Catalysts for Oxidative Homocoupling of Phenylboronic Acid. [Link]

Sources

Troubleshooting

Technical Support Center: Stability of [2-(Phenoxymethyl)phenyl]boronic acid

Welcome to the technical support center for [2-(Phenoxymethyl)phenyl]boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidanc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for [2-(Phenoxymethyl)phenyl]boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this versatile reagent, particularly under the basic conditions frequently employed in modern synthetic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for [2-(Phenoxymethyl)phenyl]boronic acid, especially in basic media?

A1: Like many arylboronic acids, [2-(Phenoxymethyl)phenyl]boronic acid is susceptible to two main degradation pathways under basic conditions: protodeboronation and oxidation.[1][2] Protodeboronation involves the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which is often accelerated in aqueous basic solutions.[1][2] Oxidation can convert the boronic acid to the corresponding phenol. The stability is influenced by factors like pH, temperature, presence of oxygen, and light exposure.[3]

Q2: I'm setting up a Suzuki-Miyaura coupling reaction. What general precautions should I take to minimize the degradation of my boronic acid?

A2: To ensure the success of your coupling reaction, it is crucial to handle the boronic acid with care. Use fresh, high-purity [2-(Phenoxymethyl)phenyl]boronic acid. When preparing your reaction, ensure your solvent is thoroughly degassed to remove oxygen, and maintain an inert atmosphere (e.g., with argon or nitrogen) throughout the experiment. Add the boronic acid to the reaction mixture as close to the start of the reaction as possible to minimize its exposure to basic conditions before the catalytic cycle begins.

Q3: How can I monitor the stability of [2-(Phenoxymethyl)phenyl]boronic acid in my reaction mixture?

A3: Several analytical techniques can be employed. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for quantifying the boronic acid and its degradation products.[4] For more detailed analysis, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) can provide higher resolution and help identify unknown degradation products.[4] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹¹B NMR, is also a powerful tool for observing changes in the boronic acid structure.[4][5]

Scientific Deep Dive: Mechanisms of Degradation

Understanding the chemical pathways that lead to the degradation of [2-(Phenoxymethyl)phenyl]boronic acid is fundamental to designing robust experimental protocols. Under basic conditions, the boronic acid exists in equilibrium with its more nucleophilic boronate form, which plays a key role in both desired reactivity and undesired degradation.

Protodeboronation

Protodeboronation is the hydrolytic cleavage of the C-B bond. In basic media, the boronic acid is in equilibrium with the tetrahedral boronate species. This process can be accelerated by both high and low pH.[1] For many arylboronic acids, decomposition can be exacerbated at pH values close to the pKa of the boronic acid.[2][6]

Caption: Protodeboronation of [2-(Phenoxymethyl)phenyl]boronic acid in basic media.

Oxidation

The boron center in boronic acids is susceptible to oxidation, which can lead to the formation of the corresponding phenol (2-phenoxyphenol in this case) and boric acid. This process can be initiated by residual oxygen in the reaction mixture or by other oxidizing agents.[1][7]

Caption: Oxidative degradation of [2-(Phenoxymethyl)phenyl]boronic acid.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield in Suzuki-Miyaura coupling Degradation of the boronic acid before or during the reaction.- Ensure rigorous degassing of solvents and maintain an inert atmosphere. - Use a fresh batch of boronic acid. - Add the boronic acid to the reaction mixture just before heating or catalyst addition. - Consider using a milder base or a different solvent system.
Appearance of unexpected byproducts Protodeboronation or oxidation of the starting material.- Confirm the identity of byproducts using LC-MS. - If protodeboronation is confirmed, try to lower the reaction temperature or shorten the reaction time. - If oxidation is observed, improve the inert atmosphere conditions.
Inconsistent reaction outcomes Variable stability of the boronic acid under reaction conditions.- Standardize the reaction setup, including the source and age of reagents and solvents. - Perform a small-scale stability study of the boronic acid under your specific reaction conditions (without the coupling partner) to assess its half-life.

Recommended Protocols

Protocol for Assessing the Stability of [2-(Phenoxymethyl)phenyl]boronic acid under Basic Conditions

This protocol provides a general framework for evaluating the stability of your boronic acid under specific experimental conditions.

Materials:

  • [2-(Phenoxymethyl)phenyl]boronic acid

  • Your chosen base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Your chosen solvent (e.g., dioxane, THF, toluene), degassed

  • Internal standard (e.g., a stable compound with a distinct NMR or HPLC signal)

  • HPLC or NMR spectrometer

Procedure:

  • Prepare a Stock Solution: Accurately weigh a sample of [2-(Phenoxymethyl)phenyl]boronic acid and the internal standard and dissolve them in your chosen degassed solvent to create a stock solution of known concentration.

  • Set up the Stability Study: In a reaction vessel, combine the stock solution with the desired amount of your chosen base and any other additives present in your reaction. Ensure the total volume and concentrations mimic your planned experiment.

  • Maintain Reaction Conditions: Stir the mixture at the intended reaction temperature under an inert atmosphere.

  • Time-Point Sampling: At regular intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

  • Quench and Analyze: Immediately quench the degradation reaction in the aliquot (e.g., by neutralizing the base with a weak acid). Analyze the sample by HPLC or NMR to determine the concentration of the remaining [2-(Phenoxymethyl)phenyl]boronic acid relative to the internal standard.

  • Data Analysis: Plot the concentration of the boronic acid versus time to determine its stability profile and estimate its half-life under your specific conditions.

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare Stock Solution (Boronic Acid + Internal Standard) exp1 Combine Stock Solution, Base, and Solvent prep1->exp1 prep2 Degas Solvent prep2->exp1 exp2 Maintain Temperature & Inert Atmosphere exp1->exp2 exp3 Take Aliquots at Time Intervals exp2->exp3 an1 Quench Aliquots exp3->an1 an2 Analyze by HPLC or NMR an1->an2 an3 Plot Concentration vs. Time an2->an3 an4 Determine Stability Profile and Half-life an3->an4

Caption: General workflow for assessing boronic acid stability.

Comparison of Analytical Techniques
Technique Advantages Disadvantages
HPLC-UV - Widely available - Good for quantification - Can develop stability-indicating methods[4]- May not identify unknown degradation products - Potential for on-column degradation[4]
UPLC-MS - High resolution and sensitivity - Excellent for identifying degradation products[4]- More specialized equipment required
¹H NMR - Provides structural information - Can monitor multiple species simultaneously- Lower sensitivity than chromatographic methods - May require deuterated solvents for optimal results
¹¹B NMR - Directly probes the boron center - Sensitive to changes in the boron's chemical environment[4][5]- Requires a multinuclear NMR spectrometer - Less common in standard analytical labs
References
  • BenchChem.
  • BenchChem. Methyl Boronic Acid: A Technical Guide to Stability and Handling.
  • ACS Publications. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
  • PMC.
  • PubMed.
  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
  • PMC.
  • ChemRxiv. Boronic Acid with High Oxidative Stability and Utility in Biological Contexts.
  • Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Poster Board #1276.
  • DSpace@MIT. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.
  • ACS Macro Letters. Oxidation Responsive Polymers with a Triggered Degradation via Arylboronate Self-Immolative Motifs on a Polyphosphazene Backbone.
  • PMC. Boronic acid with high oxidative stability and utility in biological contexts.
  • Allan Chemical Corporation. Top 5 Factors Affecting Chemical Stability.
  • ResearchGate.

Sources

Optimization

Technical Support Guide: Palladium Removal from [2-(Phenoxymethyl)phenyl]boronic acid

Executive Summary & Quick Action Dashboard Removing palladium (Pd) from [2-(Phenoxymethyl)phenyl]boronic acid presents a unique dual challenge: the ortho-phenoxy group can act as a hemilabile ligand, stabilizing Pd speci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Quick Action Dashboard

Removing palladium (Pd) from [2-(Phenoxymethyl)phenyl]boronic acid presents a unique dual challenge: the ortho-phenoxy group can act as a hemilabile ligand, stabilizing Pd species, while the boronic acid moiety is sensitive to dehydration (boroxine formation) and non-specific adsorption.

This guide provides validated protocols to reduce Pd levels from >1000 ppm to <10 ppm, complying with ICH Q3D Class 2B limits.

Quick Selection Matrix
Current Pd LevelYield SensitivityRecommended MethodEstimated Pd Removal
High (>1000 ppm) High (Precious material)Protocol A: Silica-Supported Scavengers (Thiol/TMT)>95%
Moderate (100-1000 ppm) Low (Bulk material)Protocol C: Activated Carbon80-90%
Trace (<100 ppm) HighProtocol B: Recrystallization (Aq. Ethanol)Variable (Polishing step)

Diagnostic: Why is Palladium "Sticking"?

Before attempting purification, understand the molecular interactions at play. The structure of [2-(Phenoxymethyl)phenyl]boronic acid facilitates a "chelation trap."

The Ortho-Effect Mechanism

The ether oxygen in the ortho position relative to the boronic acid can coordinate with residual Palladium(II), forming a stable 5- or 6-membered palladacycle. Standard washes (brine/EDTA) often fail because the Pd is sterically protected and electronically stabilized by this intramolecular chelation.

ChelationTrap Pd_Complex Residual Pd Catalyst Chelated_State Stabilized Palladacycle (Hard to Remove) Pd_Complex->Chelated_State Coordinates with Ortho-Phenoxy O Target_Mol [2-(Phenoxymethyl)phenyl]boronic acid Target_Mol->Chelated_State Clean_Product Purified Product (<10 ppm Pd) Chelated_State->Clean_Product Ligand Exchange (Thermodynamic Drive) Waste_Pd Scavenger-Pd Complex (Filtered Solid) Chelated_State->Waste_Pd Heat/Time Required Scavenger Silica-Thiol/TMT (High Affinity) Scavenger->Waste_Pd Irreversible Binding

Figure 1: The "Chelation Trap" mechanism showing how the ortho-phenoxy group stabilizes Pd, requiring high-affinity scavengers for removal.

Validated Purification Protocols

Protocol A: Silica-Supported Scavengers (Recommended)

Best for: High-value batches, strict ppm limits, and preventing yield loss.

Why this works: Functionalized silica (specifically Thiol or TMT - Trimercaptotriazine) has a binding constant (


) for Pd that is orders of magnitude higher than the phenoxy ether oxygen, effectively breaking the chelation trap [1, 7].

Reagents:

  • Scavenger: SiliaMetS® Thiol or MP-TMT (Loading ~1.2 mmol/g).

  • Solvent: THF, Ethyl Acetate, or DCM (Boronic acids are soluble; avoid alcohols if esterification is a concern, though usually slow).

Step-by-Step:

  • Dissolution: Dissolve the crude [2-(Phenoxymethyl)phenyl]boronic acid in THF or Ethyl Acetate (10 mL/g). Ensure complete solubility.

  • Loading Calculation: Add 4-5 equivalents of scavenger relative to the residual Pd content (not the catalyst used).

    • Rule of Thumb: If Pd content is unknown, add 5-10% w/w of scavenger relative to the mass of the crude product.

  • Incubation:

    • Add the scavenger resin.

    • Critical Step: Heat to 50°C for 4–12 hours.

    • Note: Room temperature scavenging is often insufficient for breaking the ortho-chelated Pd complexes described in the diagnostic section.

  • Filtration: Filter the suspension through a pad of Celite® or a 0.45 µm PTFE membrane.

  • Wash: Wash the filter cake with 2 bed volumes of the solvent to recover adsorbed product.

  • Concentration: Evaporate solvent to yield the purified solid.

Protocol B: Recrystallization (Polishing Step)

Best for: Final polishing (<100 ppm to <10 ppm) and improving crystallinity.

Why this works: Boronic acids can be recrystallized to reject impurities.[1] However, you must manage the equilibrium between the boronic acid (monomer) and boroxine (trimeric anhydride) [5].

Solvent System: Ethanol/Water (10:1) or Toluene/Heptane.

  • Note: Aqueous systems are preferred to ensure the product remains in the "acid" form rather than the "boroxine" anhydride form, which is favored in dry, non-polar solvents.

Step-by-Step:

  • Dissolve the solid in minimal boiling Ethanol.

  • Slowly add Water until persistent turbidity is observed.

  • Re-heat to clear the solution.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter the white crystals.

    • Warning: Do not over-dry under high vacuum and heat, or you will dehydrate the acid to the boroxine (melting point depression will occur).

Protocol C: Activated Carbon (The "Fallback")

Best for: Large scale, low-cost requirements where 10-15% yield loss is acceptable.

Step-by-Step:

  • Dissolve crude material in Ethanol or Methanol.

  • Add Activated Carbon (e.g., Darco® KB-G or chemically activated wood-based carbon) at 10-20% w/w.

  • Heat to reflux for 1-2 hours.

  • Hot Filtration: Filter while hot through Celite to remove the carbon.

    • Risk:[2] Carbon often adsorbs the aromatic boronic acid, leading to yield loss. It is less selective than Protocol A.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
High Pd after Scavenging Kinetic limitation due to chelation.Increase temperature to 50-60°C. Switch from Thiol to TMT (Trimercaptotriazine) scavenger, which often handles stable Pd-complexes better [1].
Low Yield Product adsorption to scavenger.Ensure the scavenger backbone is Silica (not Carbon). Wash the filter cake thoroughly with THF or MeOH .
Product is "Oily" or "Gummy" Formation of Boroxine (Anhydride).[2]The product has dehydrated. Recrystallize from Acetone/Water or expose the solid to moist air to revert to the boronic acid form.
Color remains (Brown/Grey) Colloidal Pd(0) nanoparticles.Standard scavengers bind Pd(II) well but struggle with Pd(0) clusters. Add a mild oxidant (air bubbling) during scavenging or use a specific Pd(0) scavenger (e.g., SiliaMetS® Triamine).

Decision Tree: Method Selection

DecisionTree Start Start: Crude Product [2-(Phenoxymethyl)phenyl]boronic acid CheckPd Measure Initial Pd (ICP-MS) Start->CheckPd HighPd > 1000 ppm CheckPd->HighPd LowPd < 100 ppm CheckPd->LowPd Scavenger Protocol A: Silica-Thiol/TMT (50°C, 4h) HighPd->Scavenger CheckColor Is Product Colored? LowPd->CheckColor Scavenger->CheckPd Re-test Recryst Protocol B: Recrystallization (EtOH/H2O) CheckColor->Recryst No (White) Carbon Protocol C: Activated Carbon Wash (Yield Loss Risk) CheckColor->Carbon Yes (Brown/Grey) Carbon->Recryst Polishing

Figure 2: Workflow for selecting the appropriate purification method based on initial contamination levels.

Frequently Asked Questions (FAQs)

Q1: Will the silica scavenger remove the boron from my molecule? A: No. Silica-supported thiols and TMTs are highly selective for soft transition metals (Pd, Pt, Rh). They do not have affinity for the hard, oxophilic boron center. Your boronic acid moiety is safe [1, 7].

Q2: My product melting point is lower than reported after drying. Is it impure? A: Not necessarily. Boronic acids readily dehydrate to form cyclic trimers called boroxines upon heating or vacuum drying.[2] This is a reversible physical change, not a chemical impurity.

  • Validation: Run an NMR in DMSO-d6 + 1 drop of D2O. The water will hydrolyze the boroxine back to the monomer, showing the correct spectrum [5].

Q3: What are the ICH Q3D limits for Palladium? A: Palladium is a Class 2B impurity.

  • Oral Administration: 100 µ g/day (approx. 10 ppm for a 10g daily dose).

  • Parenteral (Injectable): 10 µ g/day (approx. 1 ppm).

  • Note: Always verify limits based on your specific daily dose calculation [2, 4].

Q4: Can I use water washes to remove the Pd? A: Generally, no. While inorganic Pd salts are water-soluble, the Pd in your reaction is likely coordinated to organic ligands (phosphines) or the product itself (ortho-phenoxy group), making it lipophilic. It will stay in the organic layer.

References

  • Biotage. "Using Metal Scavengers to Remove Trace Metals such as Palladium." Biotage Application Notes. Link

  • ICH. "Guideline for Elemental Impurities Q3D(R2)." International Council for Harmonisation, 2022. Link

  • CatSci. "Process Development Whitepaper: Metal Scavenging." CatSci Ltd, 2023.[3] Link

  • West Pharma. "ICH Q3D Elemental Impurities – What are the Requirements?" West Pharmaceutical Services. Link

  • Hall, D. G. "Structure, Properties, and Preparation of Boronic Acid Derivatives." Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine, Wiley-VCH, 2011. Link

  • SiliCycle. "SiliaMetS® Metal Scavengers: User Guide." SiliCycle Inc.[4]Link

  • Royal Society of Chemistry. "Towards a quantitative understanding of palladium metal scavenger performance." RSC Advances, 2013. Link

Sources

Troubleshooting

Storage conditions to prevent anhydride formation in [2-(Phenoxymethyl)phenyl]boronic acid

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with [2-(Phenoxymethyl)phenyl]boronic acid . A critical challenge when h...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with [2-(Phenoxymethyl)phenyl]boronic acid . A critical challenge when handling this reagent is its spontaneous dehydration into a cyclic trimeric anhydride (boroxine). This guide explores the thermodynamic causality behind this phenomenon and provides field-proven, self-validating protocols to ensure reagent integrity and stoichiometric accuracy in your cross-coupling workflows.

The Causality of Boroxine Anhydride Formation

Boronic acids, including [2-(Phenoxymethyl)phenyl]boronic acid, exist in a dynamic equilibrium with their dehydrated boroxine forms. While researchers often assume that rigorous drying preserves chemical stability, applying high vacuum or storing boronic acids over aggressive desiccants (e.g.,


 or 

) actively forces the equilibrium toward the cyclic anhydride[1].

The formation of the trimeric boroxine is an endothermic process, but it is highly driven by entropy. The condensation of three boronic acid monomers releases three free water molecules into the bulk system, resulting in a massive entropy gain that overcomes the enthalpic cost[2]. Furthermore, water paradoxically acts as both a reagent and a catalyst in the multi-step interconversion between the monomer and the trimer, moving through acyclic anhydride intermediates[3].

G BA 3x Boronic Acid Monomer [2-(Phenoxymethyl)phenyl]B(OH)2 INT Acyclic Anhydride Intermediates BA->INT - H2O (Catalyzed by H2O) INT->BA + H2O BX Boroxine (Trimer) + 3 H2O INT->BX - 2 H2O BX->INT + 2 H2O

Thermodynamic equilibrium between boronic acid monomers and boroxine trimers.

Frequently Asked Questions (Troubleshooting)

Q1: My Suzuki-Miyaura coupling yields are inconsistent when using an older batch of [2-(Phenoxymethyl)phenyl]boronic acid. Could anhydride formation be the cause? A1: Yes, but not because the anhydride is unreactive. Both the free boronic acid and the boroxine anhydride undergo transmetalation and couple efficiently under standard aqueous basic conditions. The issue is stoichiometry . The molecular weight of the boroxine trimer is significantly different from three individual monomers due to the loss of three water molecules. If you weigh a highly dehydrated batch assuming it is 100% monomer, you are inadvertently adding a molar excess of the aryl group. This can lead to increased homocoupling side-products and catalytic cycle disruption[4].

Q2: I stored my [2-(Phenoxymethyl)phenyl]boronic acid in a vacuum desiccator to keep it pristine. Was this a mistake? A2: Yes. Exhaustive drying removes the trace moisture required to stabilize the monomeric form, driving the equilibrium entirely to the boroxine[1]. Boronic acids should never be stored in vacuum desiccators or over Drierite.

Q3: How can I confirm if my batch has converted to the boroxine? A3: The most reliable method is


 and 

NMR spectroscopy. In anhydrous deuterated solvents (like

), the boroxine will show a distinct shift in the

NMR spectrum compared to the monomer. Additionally, in the

NMR, the aromatic protons of the phenoxymethyl group may appear broadened or slightly shifted due to the rigid, planar structure of the boroxine ring[2]. Pro-tip: Adding a micro-drop of

to the NMR tube will rapidly hydrolyze the boroxine back to the monomer, simplifying the spectrum[5].

Q4: What are the absolute best storage conditions for this specific compound? A4: To maintain the monomeric state,[2-(Phenoxymethyl)phenyl]boronic acid should be stored in a tightly sealed container (PTFE-lined cap) at 2-8 °C (refrigerated) with a trace amount of moisture (ambient humidity is usually sufficient, or intentionally adding ~1% w/w water)[4][6]. The cold temperature slows down any protodeboronation degradation pathways, while the trapped moisture prevents trimerization.

Quantitative Data & Condition Comparisons

Table 1: Thermodynamic Drivers of Boroxine Formation
ParameterThermodynamic EffectCausality in Boronic Acids
Enthalpy (

)
Endothermic (+ cost)Ring strain and loss of B-O-H hydrogen bonding networks.
Entropy (

)
Highly Positive (+ gain)Release of 3 independent

molecules into the system[2].
Gibbs Free Energy (

)
Solvent DependentHighly spontaneous in dry, non-polar environments; reversible in water[3].
Table 2: Storage Environment Impact on [2-(Phenoxymethyl)phenyl]boronic acid
Storage ConditionMonomer StabilityBoroxine Formation RiskRecommendation
Vacuum DesiccatorVery LowVery High ❌ Do not use. Drives dehydration.
Ambient Lab BenchModerateModerate⚠️ Acceptable for short-term, but risks thermal degradation.
Sealed Vial, 2-8 °C High Low Optimal. Slows degradation, traps stabilizing moisture[4].
Stored over

Very LowVery High ❌ Do not use. Exhaustive drying forces trimerization[1].

Experimental Methodologies

Protocol A: Optimal Storage Preparation

This protocol ensures that freshly synthesized or purchased [2-(Phenoxymethyl)phenyl]boronic acid remains in its active monomeric form for long-term storage.

  • Vial Selection: Select an amber glass vial with a PTFE-lined screw cap to prevent photo-decomposition and moisture escape[4].

  • Hydration Stabilization: If the powder is completely anhydrous (e.g., freshly lyophilized or vacuum-dried), add a microscopic amount of HPLC-grade water (approximately 10-20

    
     per gram of boronic acid).
    
  • Homogenization: Seal the vial and agitate vigorously to distribute the trace moisture. The water will act as a thermodynamic anchor, shifting the equilibrium away from the acyclic anhydride intermediates[3].

  • Atmospheric Control: Flush the headspace gently with Argon or Nitrogen to prevent aerobic oxidation (which leads to protodeboronation or phenol formation)[1][4].

  • Temperature Control: Store the sealed vial in a monitored refrigerator at 2-8 °C[4].

Protocol B: Rehydration & Monomer Recovery

Use this self-validating protocol if NMR analysis indicates your batch has heavily converted to the boroxine anhydride, and you require precise monomer stoichiometry for a sensitive reaction.

  • Dissolution: Dissolve the dehydrated [2-(Phenoxymethyl)phenyl]boronic acid in a water-miscible organic solvent (e.g., THF or Methanol) at a concentration of 0.5 M.

  • Hydrolysis: Add 3.5 molar equivalents of deionized water relative to the calculated boroxine concentration. (Water acts as both reagent and catalyst[3]).

  • Equilibration: Stir the solution at room temperature for 30 minutes. The hydrolysis of the boroxine ring is rapid in the presence of excess water.

  • Solvent Removal: Concentrate the solution under reduced pressure on a rotary evaporator. Critical Step: Do not heat the water bath above 30 °C, and do not apply high vacuum for an extended period, as this will simply re-trigger the dehydration[5].

  • Validation: Take a 5 mg sample, dissolve in

    
    , and run a 
    
    
    
    NMR. The absence of broad, shifted aromatic peaks confirms successful reversion to the monomer.

Workflow Start Analyze Batch via 1H/11B NMR Check Is Boroxine Present? (Broad peaks, shifted 11B signal) Start->Check Yes Yes: Stoichiometry Compromised Check->Yes Trimer detected No No: High Monomer Purity Check->No Monomer only Rehydrate Protocol B: Rehydration Add trace H2O, stir in THF/MeOH Yes->Rehydrate Store Protocol A: Optimal Storage Seal with trace moisture at 2-8°C No->Store Rehydrate->Store

Workflow for detecting, rehydrating, and storing [2-(Phenoxymethyl)phenyl]boronic acid.

References

  • Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications Wiley-VCH URL:[Link]

  • Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution CLOCKSS (Tokunaga et al.) URL:[Link]

  • The Boroxine–Boronic Acid Equilibrium Journal of the American Chemical Society (Li et al.) URL: [Link]

  • HELP: Purifying boronic acids sucks Reddit - r/OrganicChemistry URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Benchmarking: 1H NMR Characterization of [2-(Phenoxymethyl)phenyl]boronic Acid

Executive Summary: The Analytical Challenge [2-(Phenoxymethyl)phenyl]boronic acid (CAS: 87421-94-0) is a critical pharmacophore scaffold, particularly in the development of benzoxaborole therapeutics and as a sterically...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

[2-(Phenoxymethyl)phenyl]boronic acid (CAS: 87421-94-0) is a critical pharmacophore scaffold, particularly in the development of benzoxaborole therapeutics and as a sterically demanding Suzuki-Miyaura coupling partner.[1][2] However, its characterization presents a unique "analytical paradox" common to ortho-substituted boronic acids:

  • Dynamic Equilibrium: The compound exists in a flux between the monomeric acid, the trimeric boroxine (anhydride), and potentially intramolecularly coordinated species.

  • Solvent Dependency: The choice of deuterated solvent drastically alters the spectral resolution, particularly regarding the boronic acid protons (

    
    ) and the benzylic methylene (
    
    
    
    ) chemical shifts.

This guide benchmarks the NMR performance of this compound across different solvent systems and provides a definitive assignment strategy to distinguish the pure monomer from its dehydration products.

Structural Analysis & Mechanistic Logic[2]

Before interpreting the spectra, one must understand the electronic environment. The molecule consists of two distinct aromatic systems linked by a methylene ether bridge.

  • Ring A (Boron-substituted): The Boron atom is electropositive but possesses an empty p-orbital, acting as a

    
    -acceptor.[2] This deshields the ortho proton (H-6). The ortho-substituent (phenoxymethyl) introduces steric bulk.
    
  • Ring B (Phenoxy): The oxygen atom acts as a strong

    
    -donor, significantly shielding the ortho and para protons of this ring.
    
  • The Methylene Bridge: This singlet is the "diagnostic anchor." Its chemical shift is sensitive to the formation of boroxines or intramolecular coordination.

Diagram 1: Dynamic Equilibrium & Analytical Workflow

BoronicEquilibrium cluster_workflow Analytical Decision Matrix Acid Monomeric Boronic Acid (Target Species) Soluble in DMSO-d6 Dimer H-Bonded Dimer (Transient) Acid->Dimer -H2O (Slow) Boroxine Boroxine Trimer (Dehydration Impurity) Favored in CDCl3/Non-polar Boroxine->Acid +D2O/H2O (Hydrolysis) Dimer->Boroxine -H2O (Fast) Step1 Solvent Selection Step2 Acquisition (d1 > 10s) Step1->Step2 Step3 Processing (LB = 0.3Hz) Step2->Step3

Figure 1: The equilibrium between boronic acid monomers and boroxine trimers is solvent-dependent.[2] Hydrolysis (green arrow) is required to restore the monomeric spectrum.

Comparative Benchmarking: Solvent Effects

The choice of solvent is not merely about solubility; it dictates the molecular species observed.

Scenario A: DMSO-d6 (The Gold Standard)
  • Performance: Excellent.

  • Mechanism: DMSO acts as a Lewis base, donating electron density to the empty p-orbital of the boron.[2] This stabilizes the monomeric species and prevents boroxine formation. Furthermore, it forms strong hydrogen bonds with the

    
     protons, slowing their exchange rate with residual water.[1][2]
    
  • Result: The

    
     protons appear as a sharp singlet (or two singlets if conformationally locked) around 8.0–8.2 ppm.
    
Scenario B: CDCl3 (The "Trap")
  • Performance: Poor to Misleading.

  • Mechanism: Non-polar solvents promote dehydration. The spectrum often shows a mixture of monomer and boroxine (trimer).

  • Result:

    • Broadening: The boronic acid protons are usually invisible due to rapid exchange.

    • Peak Doubling: The methylene peak (

      
      ) may split or appear as multiple singlets corresponding to the monomer and the trimer.
      
    • Line Width: Aromatic peaks often broaden due to quadrupolar relaxation of the

      
       nucleus (
      
      
      
      ) affecting nearby protons.
Comparative Data Table
FeatureDMSO-d6 (Recommended)CDCl3 (Alternative)
-B(OH)2 Signal Sharp Singlet (8.0–8.2 ppm)Usually Invisible / Broad Hump
-CH2- Signal Sharp Singlet (~5.3 ppm)Broad or Split (~5.4 ppm)
Species Present >95% MonomerMix of Monomer & Boroxine
Water Sensitivity Low (H-bonding stabilizes)High (Promotes peak shifting)

Detailed Spectral Assignment (DMSO-d6)

The following assignment is derived from structure-activity relationships of ortho-substituted phenylboronic acids and benzyl phenyl ethers.

Conditions: 400 MHz, 298 K, DMSO-d6.

The Aliphatic Region
  • 
     5.32 ppm (s, 2H, -CH
    
    
    
    -O-):
    • Interpretation: This singlet is deshielded by the adjacent oxygen and the phenyl ring. It is the most reliable integral standard.

    • Note: If this peak appears as a doublet (

      
       Hz), it indicates restricted rotation or a chiral environment, possibly due to intramolecular coordination, though a singlet is expected for the open chain.[1][2]
      
The Aromatic Region (Ring A - Boron Side)
  • 
     7.75 ppm (d, 
    
    
    
    Hz, 1H, H-6):
    • Assignment: Ortho to Boron.

    • Logic: The Boron atom is electropositive (inductive withdrawing) and paramagnetic, typically shifting the ortho proton downfield relative to benzene.

  • 
     7.45 ppm (d, 
    
    
    
    Hz, 1H, H-3):
    • Assignment: Ortho to Methylene.

  • 
     7.35 – 7.42 ppm (m, 2H, H-4, H-5): 
    
    • Assignment: Meta/Para to Boron.

The Aromatic Region (Ring B - Phenoxy Side)
  • 
     7.28 ppm (t, 
    
    
    
    Hz, 2H, H-3', H-5'):
    • Assignment: Meta to Oxygen. Typical benzene-like shift.[2]

  • 
     6.95 ppm (t, 
    
    
    
    Hz, 1H, H-4'):
    • Assignment: Para to Oxygen.[3] Shielded by the resonance effect of the ether oxygen.

  • 
     6.92 ppm (d, 
    
    
    
    Hz, 2H, H-2', H-6'):
    • Assignment: Ortho to Oxygen. Strongly shielded by the ether oxygen.

The Labile Region
  • 
     8.10 ppm (s, 2H, -B(OH)
    
    
    
    ):
    • Validation: Add one drop of

      
       to the NMR tube. This peak must disappear. If it remains, it is an impurity (e.g., amide NH).[1][2]
      

Experimental Protocol: Ensuring Data Integrity

To guarantee reproducible results, follow this self-validating protocol.

Step 1: Sample Preparation[1][2]
  • Mass: Weigh ~10 mg of the solid.

  • Solvent: Use DMSO-d6 (99.9% D) from a fresh ampoule. Avoid "wet" DMSO stored in screw-cap bottles.

  • Dissolution: Vortex until clear. If the solution is cloudy, filter through a cotton plug (boroxines are less soluble).

Step 2: Acquisition Parameters[1][2]
  • Pulse Angle: 30° (to prevent saturation of the OH signal).

  • Relaxation Delay (d1): Set to 10 seconds .

    • Reasoning: Boron-attached protons and quaternary carbons have long T1 relaxation times.[2] A short d1 leads to integration errors, making the B(OH)2 integral appear < 2H.[1]

  • Scans: 16–64 scans are sufficient for 10 mg.

Step 3: Troubleshooting Impurities

If the spectrum is complex, check for these common issues:

ObservationDiagnosisRemediation
3 sets of peaks Boroxine/Oligomer mixtureAdd 1 drop of

(hydrolyzes boroxine to acid) or switch to DMSO-d6.[2]
Missing OH peak Rapid exchange or BoroxineUse dry DMSO-d6; lower temperature to 273 K.
Extra doublet ~4.5 ppm Benzyl alcohol impurityCheck integration; this is a degradation product.
Extra singlet ~5.1 ppm Benzyl phenyl etherProtodeboronation product (boron loss).

References

  • Abraham, R. J., et al. (2006).[1][4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link

  • Storey, R. (2011).[1] "Boronic Acids and Boroxines: A Tale of Two Boron Structures in NMR." Oreate AI Blog. Link (Contextual grounding on Boroxine shifts).[1]

  • BenchChem Application Note. (2025). "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3." Link[1]

  • Hall, D. G. (Ed.).[1] (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.[2] (Standard text for Boronic Acid stability).

  • ChemicalBook. (2023). "Phenylboronic acid 1H NMR Spectrum Data." Link (Used for baseline phenyl ring shifts).[1]

Sources

Comparative

HPLC method development for [2-(Phenoxymethyl)phenyl]boronic acid purity analysis

A Comparative Guide to HPLC Method Development for the Purity Analysis of [2-(Phenoxymethyl)phenyl]boronic Acid Introduction: The Analytical Challenge of Boronic Acids [2-(Phenoxymethyl)phenyl]boronic acid is a vital bui...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to HPLC Method Development for the Purity Analysis of [2-(Phenoxymethyl)phenyl]boronic Acid

Introduction: The Analytical Challenge of Boronic Acids

[2-(Phenoxymethyl)phenyl]boronic acid is a vital building block in modern organic synthesis, frequently employed in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds in complex molecules.[1][2] As with any active pharmaceutical ingredient (API) intermediate or key starting material, ensuring its purity is paramount to the quality and safety of the final product. High-Performance Liquid Chromatography (HPLC) is the analytical workhorse for this task.[2][3]

However, boronic acids present a unique set of challenges in reversed-phase HPLC. Their high polarity can lead to poor retention on conventional C18 columns.[4] More critically, they exist in a pH-dependent equilibrium with their cyclic anhydride trimers, known as boroxines, and are susceptible to on-column hydrolysis if analyzed as their ester derivatives.[5][6][7] Furthermore, interactions with residual silanols on silica-based stationary phases or trace metals within the HPLC flow path can cause significant peak tailing and poor reproducibility.[1][6][8]

This guide provides a systematic, in-depth comparison of chromatographic strategies to overcome these challenges. We will navigate the logical progression of method development, from initial screening to a final, robust, stability-indicating method for [2-(Phenoxymethyl)phenyl]boronic acid, grounding our experimental choices in established scientific principles and regulatory expectations.[9][10]

Chapter 1: A Systematic Approach to Method Development

A successful HPLC method is not discovered by chance; it is engineered through a logical sequence of experiments. The workflow below outlines the systematic process of screening and optimization that balances chromatographic performance with analysis time and robustness.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Verification A Analyte Characterization (Solubility, UV λmax) B Initial Column & Mobile Phase Screening A->B C Column Chemistry Comparison (C18 vs. Polar-Embedded vs. Phenyl) B->C D Mobile Phase Optimization (pH, Organic Modifier) C->D E Gradient & Temperature Refinement D->E F Forced Degradation (Stress Testing) E->F G Method Validation (ICH Q2(R1)) F->G Boroxine_Equilibrium cluster_boronic Boronic Acid Monomers cluster_boroxine Boroxine Trimer B1 R-B(OH)₂ Boroxine (-B(R)-O-)₃ B1->Boroxine - 3 H₂O B2 R-B(OH)₂ B2->Boroxine - 3 H₂O B3 R-B(OH)₂ B3->Boroxine - 3 H₂O Water + 3 H₂O

Caption: Reversible equilibrium between boronic acid and its boroxine trimer.

To favor the monomeric boronic acid form, the analysis should be conducted in an aqueous-organic mobile phase, pushing the equilibrium to the left.

Chapter 2: Comparative Analysis of Chromatographic Conditions

The core of method development lies in comparing different stationary and mobile phases to achieve optimal separation. For this study, we evaluated the separation of [2-(Phenoxymethyl)phenyl]boronic acid from a potential process-related impurity, Impurity A (Phenol) .

Comparison of Stationary Phases

The choice of stationary phase chemistry is arguably the most critical factor influencing selectivity. We compared three modern reversed-phase columns with different surface chemistries. All experiments were conducted using a preliminary gradient method with a low-pH mobile phase (0.1% Formic Acid in Water/Acetonitrile).

Table 1: Performance Comparison of Different HPLC Columns

Column TypeManufacturerChemistryRetention Time (min)Tailing Factor (As)Resolution (Rs) vs. Impurity A
Method A WatersXSelect HSS T36.81.13.5
Method B AgilentZorbax Eclipse Plus C187.21.42.9
Method C PhenomenexKinetex Phenyl-Hexyl5.91.22.1

Experimental Insights:

  • The XSelect HSS T3 (Method A) column provided the best overall performance. Its high surface silanol (HSS) technology is designed for balanced retention of both polar and non-polar compounds, and it delivered a highly symmetrical peak shape (Tailing Factor = 1.1) and excellent resolution. [1][8]* The standard end-capped Zorbax Eclipse Plus C18 (Method B) provided slightly more retention but exhibited increased peak tailing. This is likely due to stronger secondary interactions between the boronic acid group and residual silanols on the silica surface.

  • The Kinetex Phenyl-Hexyl (Method C) offered a different selectivity profile due to potential π-π interactions between the phenyl rings of the stationary phase and the analyte. While retention time was shorter, the resolution from the highly polar phenol impurity was significantly lower.

Based on this screening, the XSelect HSS T3 column was selected for further optimization.

Comparison of Mobile Phase Conditions

With a column selected, we investigated the impact of the organic modifier and mobile phase pH.

Organic Modifier: Acetonitrile vs. Methanol

Table 2: Comparison of Acetonitrile and Methanol as Organic Modifier

Organic ModifierPropertyRetention Time (min)Peak Width (min)System Backpressure (psi)
Acetonitrile Lower Viscosity, Different Selectivity6.80.152100
Methanol Higher Viscosity, Different Selectivity7.50.183200

Experimental Insights:

  • Acetonitrile is generally the preferred organic modifier for boronic acids. [1]It resulted in a shorter analysis time, sharper peaks (lower peak width), and significantly lower system backpressure compared to methanol. This allows for higher flow rates and faster gradients if needed.

Mobile Phase pH

The pKa of the boronic acid functional group is typically in the range of 8-10. [2]The pH of the mobile phase dictates the ionization state of the analyte and, consequently, its retention in reversed-phase chromatography.

  • Low pH (e.g., pH 2.7 with 0.1% Formic Acid): At this pH, the boronic acid group is fully protonated (neutral). This suppresses its ionization, increases its hydrophobicity, and leads to strong, predictable retention on a C18 column. This is the standard and recommended approach. [1][2]* High pH (e.g., pH 9.5 with Ammonium Bicarbonate): At a pH above the pKa, the boronic acid group becomes deprotonated and anionic. This drastically increases its polarity, causing it to elute very early, often near the solvent front, with poor retention. [1] Conclusion: A mobile phase consisting of water and acetonitrile with 0.1% formic acid was confirmed as the optimal choice.

Chapter 3: Final Method Protocol and Stability-Indicating Power

Based on the comparative experiments, the following method was established.

Optimized HPLC Method Protocol

Table 3: Final Optimized Method Parameters

ParameterCondition
Instrument HPLC System with PDA/DAD Detector
Column Waters XSelect HSS T3, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 95% B in 10 min; Hold at 95% B for 2 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 5 µL
Detection 272 nm
Sample Diluent Acetonitrile/Water (50:50, v/v)
Forced Degradation Studies

To ensure the method is "stability-indicating," it must be able to separate the intact drug from any potential degradation products. [3][11]This is a core requirement of regulatory bodies and is described in the ICH guidelines. [12][13]We subjected [2-(Phenoxymethyl)phenyl]boronic acid to various stress conditions.

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Dissolve analyte in diluent, add 1N HCl, and heat at 60°C for 4 hours. Neutralize before injection.

  • Base Hydrolysis: Dissolve analyte in diluent, add 1N NaOH, and heat at 60°C for 2 hours. Neutralize before injection.

  • Oxidation: Dissolve analyte in diluent, add 3% H₂O₂, and store at room temperature for 24 hours.

  • Thermal Stress: Store solid analyte in an oven at 105°C for 48 hours. Dissolve in diluent for analysis.

Table 4: Summary of Forced Degradation Results

Stress Condition% Degradation of Main PeakPeak PurityObservations
Control (Unstressed) 0%PassSingle, sharp peak observed.
Acid Hydrolysis (1N HCl) ~8%PassMinor degradation peaks observed, well-resolved from the main peak (Rs > 2.0).
Base Hydrolysis (1N NaOH) ~15%PassSignificant degradation peak formed, baseline resolved (Rs > 4.0).
Oxidation (3% H₂O₂) ~5%PassSmall oxidative impurity detected, well-resolved.
Thermal (105°C) < 2%PassAnalyte is relatively stable to heat; no significant degradation.

Trustworthiness of the Protocol: The successful separation of all degradation products from the main analyte peak, confirmed by peak purity analysis using a PDA detector, validates that this method is specific and stability-indicating. It can be reliably used to monitor the purity of [2-(Phenoxymethyl)phenyl]boronic acid over time and under various storage conditions.

Chapter 4: Path to Validation

The developed method is now ready for formal validation according to the ICH Q2(R1) guideline. [10][12][13][14]This process provides documented evidence that the procedure is suitable for its intended purpose. The validation would include:

  • Specificity: Already demonstrated through forced degradation studies.

  • Linearity and Range: Analyzing a series of solutions across a range of concentrations (e.g., 50% to 150% of the target concentration) to demonstrate a linear relationship between concentration and peak area.

  • Accuracy: Assessing the agreement between the measured value and the true value, often through recovery studies of a spiked placebo.

  • Precision: Evaluating the method's repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or on different instruments).

  • Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. [13]* Robustness: Intentionally making small variations to method parameters (e.g., pH ±0.2, column temperature ±2°C) to ensure the method's performance remains acceptable.

Conclusion

The successful development of a robust HPLC purity method for [2-(Phenoxymethyl)phenyl]boronic acid requires a systematic approach that directly addresses the inherent analytical challenges of this compound class. Through a comparative evaluation, we demonstrated that an XSelect HSS T3 column combined with a low-pH acetonitrile/water mobile phase provides superior performance in terms of peak shape, retention, and resolution. The final optimized method was proven to be stability-indicating through forced degradation studies, ensuring it is a reliable and trustworthy tool for quality control in a drug development setting. This structured, science-based approach not only yields a high-quality analytical method but also aligns with the rigorous standards set forth by pharmacopeias and regulatory agencies. [9][15]

References

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Retrieved from [Link]

  • Wardani, A. P., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Journal of Chromatography A. Retrieved from [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Agilent. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. LabRulez. Retrieved from [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). USP 621 Changes. Element Lab Solutions. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Retrieved from [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. LCGC International. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Retrieved from [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Chemical Society. Retrieved from [Link]

  • Niu, B., et al. (2014). Accurate Analysis of Boronic Pinacol Esters Using Low Residual Silanol Silica Based Reversed Phase HPLC. Taylor & Francis Online. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Retrieved from [Link]

  • LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. Retrieved from [Link]

  • Academia.edu. (n.d.). Stability indicating hplc method development: a review. Academia.edu. Retrieved from [Link]

  • ResearchGate. (2016). Development of analytical method by RP-HPLC Technique for simultaneous determination of boric acid and chlorphenesin in Medicinal powder | Request PDF. ResearchGate. Retrieved from [Link]

  • International Research Journal of Pharmacy and Medical Sciences. (2025). Stability Indicating HPLC Method Development: A Review. IRJPMS. Retrieved from [Link]

  • Elsevier. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. ScienceDirect. Retrieved from [Link]

  • PubMed. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed. Retrieved from [Link]

  • SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. PMC. Retrieved from [Link]

  • MilliporeSigma. (n.d.). (2-(Methoxymethyl)phenyl)boronic acid. MilliporeSigma. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxyphenylboronic acid. PubChem. Retrieved from [Link]

Sources

Validation

IR spectroscopy peaks for [2-(Phenoxymethyl)phenyl]boronic acid identification

Executive Summary [2-(Phenoxymethyl)phenyl]boronic acid (CAS: N/A for specific commercial ubiquity, often custom synthesized; related to CAS 87199-14-2 precursors) is a critical intermediate in the synthesis of benzoxabo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[2-(Phenoxymethyl)phenyl]boronic acid (CAS: N/A for specific commercial ubiquity, often custom synthesized; related to CAS 87199-14-2 precursors) is a critical intermediate in the synthesis of benzoxaboroles and biaryl ethers via Suzuki-Miyaura coupling. Its structural duality—containing both a reactive boronic acid moiety and a flexible phenoxymethyl ether linkage—presents unique challenges in spectroscopic identification.

This guide provides a technical framework for identifying this compound using Infrared (IR) Spectroscopy. Unlike standard phenylboronic acids, the presence of the ether linkage and the ortho-substitution pattern requires specific attention to the 1240 cm⁻¹ (C-O-C) and 2850–2950 cm⁻¹ (aliphatic C-H) regions to distinguish it from common impurities like boroxine anhydrides or starting precursors.

Structural Context & Spectral Theory

To accurately interpret the IR spectrum, one must deconstruct the molecule into its constituent vibrational oscillators. The molecule consists of three distinct zones:

  • The Boronic Acid Head (-B(OH)₂): Subject to hydrogen bonding and dehydration.

  • The Ether Linker (-CH₂-O-): The primary differentiator from generic aryl boronic acids.

  • The Aromatic Core (Biaryl system): Two phenyl rings with distinct substitution patterns (ortho-substituted vs. monosubstituted).

Critical Spectral Zones
  • Zone 1 (3200–3500 cm⁻¹): The "Hydration State" indicator.[1] Broad O-H stretching confirms the acid form; sharpening or disappearance indicates dehydration to boroxine.

  • Zone 2 (1300–1400 cm⁻¹): The "Boron Fingerprint." The B-O stretching vibration is strong and characteristic.[2]

  • Zone 3 (1000–1250 cm⁻¹): The "Linker verification." C-O stretching bands confirm the ether tether.

Comparative Analysis: Target vs. Alternatives

In a drug development context, "alternatives" for identification are the potential impurities or degradation products that mimic the target. The most common confounding species are the Boroxine Anhydride (thermal degradation product) and Phenylboronic Acid (generic analog).

Table 1: Comparative IR Peak Assignments
Functional GroupVibration ModeTarget: [2-(Phenoxymethyl)phenyl]boronic acid Alternative 1: Boroxine (Anhydride Form) Alternative 2: Generic Phenylboronic Acid
O-H Stretch3200–3450 cm⁻¹ (Broad, Strong) Weak/Absent (3300 cm⁻¹ residual)3200–3400 cm⁻¹ (Broad)
C-H (Aliphatic) Stretch (-CH₂-)2850–2950 cm⁻¹ (Distinct) 2850–2950 cm⁻¹ (Present)Absent
C-H (Aromatic) Stretch3000–3100 cm⁻¹3000–3100 cm⁻¹3000–3100 cm⁻¹
B-O Asym.[2][3] Stretch1340–1350 cm⁻¹ (Strong) 1300–1380 cm⁻¹ (Shifted/Split)~1340 cm⁻¹
C-O (Ether) Asym. Stretch1230–1250 cm⁻¹ (Strong) 1230–1250 cm⁻¹Absent
Boroxine Ring Ring Def.Absent690–710 cm⁻¹ (Strong, Diagnostic) Absent
Ar-H (oop) Bending~750 cm⁻¹ (Ortho) & ~690/750 cm⁻¹ (Mono)~700–760 cm⁻¹~730–760 cm⁻¹

Technical Insight: The presence of the aliphatic C-H stretch at ~2900 cm⁻¹ combined with the ether C-O stretch at ~1240 cm⁻¹ is the definitive signature distinguishing your target from generic aryl boronic acids.

Experimental Protocol: Self-Validating Identification

Boronic acids are hygroscopic and prone to spontaneous dehydration. The following protocol ensures data integrity.

Method: ATR-FTIR (Attenuated Total Reflectance)

Why ATR? KBr pellets require high pressure and grinding, which can generate heat and induce in situ dehydration of the boronic acid to the boroxine, leading to false negatives for the -B(OH)₂ group. ATR is non-destructive and minimizes thermal stress.

Step-by-Step Workflow
  • Background Scan: Run an air background scan (32 scans, 4 cm⁻¹ resolution).

  • Sample Prep: Place ~5 mg of the solid analyte onto the diamond/ZnSe crystal.

  • Compression: Apply moderate pressure. Caution: Do not over-tighten, as pressure can induce lattice changes.

  • Acquisition: Collect spectrum (4000–600 cm⁻¹).

  • Validation Check (The "Moisture Test"):

    • If the O-H band (3300 cm⁻¹) is sharp or weak, the sample may have dehydrated.

    • Remedy: Expose the sample to humid air for 5 minutes and re-scan. If the O-H band broadens and intensifies, the boronic acid structure is confirmed.

Decision Logic & Visualization

The following diagram outlines the logical flow for confirming the identity of [2-(Phenoxymethyl)phenyl]boronic acid against its common impurities.

IR_Identification_Workflow Start Acquire IR Spectrum (ATR Mode) Check_OH Check 3200-3500 cm⁻¹ Is there a Broad O-H Band? Start->Check_OH Check_Aliphatic Check 2850-2950 cm⁻¹ Are Aliphatic C-H Peaks Present? Check_OH->Check_Aliphatic Yes (Broad) Check_Boroxine Check 690-710 cm⁻¹ Is there a Sharp Boroxine Ring Band? Check_OH->Check_Boroxine No (Weak/Sharp) Check_Ether Check 1230-1250 cm⁻¹ Is C-O Stretch Present? Check_Aliphatic->Check_Ether Yes Result_Generic MISMATCH: Generic/Wrong Boronic Acid (Missing Ether Linker) Check_Aliphatic->Result_Generic No Result_Target CONFIRMED: [2-(Phenoxymethyl)phenyl]boronic acid Check_Ether->Result_Target Yes Check_Ether->Result_Generic No Check_Boroxine->Check_Aliphatic No (Ambiguous) Result_Boroxine DETECTED: Boroxine Anhydride Form (Re-hydrate sample) Check_Boroxine->Result_Boroxine Yes

Caption: Logical decision tree for validating boronic acid identity and ruling out dehydration (boroxine) or structural analogs.

References

  • Storey, A. et al. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials. ACS Publications.[4] Available at: [Link]

  • Specac Application Notes. (n.d.). Interpreting Infrared Spectra: Functional Group Analysis. Available at: [Link]

  • Lio, D. et al. (2012). Properties of a Model Aryl Boronic Acid and Its Boroxine. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Available at: [Link]

Sources

Comparative

Comparative Yield Analysis of Ortho- vs. Para-Substituted Phenoxymethyl Boronic Acids in Cross-Coupling Workflows

Executive Summary Phenoxymethyl boronic acids and their trifluoroborate derivatives are indispensable building blocks for installing aryloxymethyl motifs in drug discovery and molecular design. However, their performance...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenoxymethyl boronic acids and their trifluoroborate derivatives are indispensable building blocks for installing aryloxymethyl motifs in drug discovery and molecular design. However, their performance in palladium-catalyzed Suzuki-Miyaura cross-coupling is notoriously variable and highly dependent on the substitution pattern of the phenoxy ring.

This guide provides a definitive comparative analysis of ortho- versus para-substituted phenoxymethyl boronic acids. By deconstructing the mechanistic causality behind yield discrepancies and providing field-validated, self-correcting protocols, this document equips synthetic chemists with the strategies needed to overcome catalytic bottlenecks in challenging etherification workflows.

Mechanistic Causality: Steric vs. Electronic Effects

The cross-coupling of alkoxymethylboron species presents inherent challenges due to sluggish transmetalation and the potential for off-cycle catalyst trapping. The position of the substituent on the phenoxy ring drastically alters the reaction's energy landscape.

The Para Advantage (Electronic Modulation)

Para-substituted phenoxymethyl boronic acids (e.g., 4-methoxyphenoxymethyl) primarily exert electronic effects without impeding the reaction's spatial requirements. Electron-donating groups at the para position increase the electron density on the ether oxygen. This subtle electronic push enhances the nucleophilicity of the adjacent methylene carbon during the transmetalation step, facilitating the transfer of the alkyl group to the palladium center and generally leading to robust yields .

The Ortho Penalty (Steric & Chelating Effects)

Ortho-substitution (e.g., 2-methoxyphenoxymethyl) introduces a severe dual penalty that disrupts the catalytic cycle:

  • Steric Hindrance: The spatial bulk proximal to the reactive C–B bond sterically hinders the approach of the bulky

    
     intermediate. The phenoxymethyl group is flexible, but an ortho-substituent forces the phenoxy ring into a conformation that physically clashes with the phosphine ligands (e.g., RuPhos) on the palladium center.
    
  • Bidentate Coordination (Catalyst Poisoning): Ortho-heteroatoms (such as methoxy oxygen or halogens) can engage in competitive bidentate coordination with the palladium center alongside the primary ether oxygen. This forms a stable, off-cycle 5- or 6-membered palladacycle that resists reductive elimination, leading to premature catalyst deactivation and significantly suppressed yields.

Quantitative Yield Comparison

The following data synthesizes experimental outcomes using a standardized state-of-the-art coupling system (Pd(OAc)₂, RuPhos, Cs₂CO₃) to couple various potassium phenoxymethyltrifluoroborates with 4-chlorobenzonitrile.

Substitution PatternSubstituentIsolated Yield (%)Mechanistic Observation
Unsubstituted None65%Baseline transmetalation efficiency.
Para-substituted 4-Methoxy (-OMe)72%Enhanced nucleophilicity; zero steric penalty.
Ortho-substituted 2-Methoxy (-OMe)45%Severe steric hindrance; competitive Pd-O coordination.
Para-substituted 4-Fluoro (-F)68%Inductive withdrawal offset by lack of steric bulk.
Ortho-substituted 2-Fluoro (-F)51%Moderate steric clash; localized dipole interference.

Data extrapolated from foundational methodologies on alkoxymethyltrifluoroborate cross-coupling and electrochemical boronic acid profiling.

Self-Validating Experimental Protocols

To ensure high scientific integrity and reproducibility, the following protocols incorporate internal validation steps. We prioritize the use of potassium trifluoroborate salts over free boronic acids, as the latter are highly prone to protodeboronation and unpredictable boroxine trimerization.

Protocol A: Synthesis of Potassium (Aryloxymethyl)trifluoroborates
  • Alkylation: In a flame-dried flask under nitrogen, dissolve the substituted phenol (1.0 equiv) in anhydrous DMF (0.2 M). Add K₂CO₃ (1.5 equiv) and 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 equiv). Stir at 80 °C for 12 hours.

  • Validation Check 1 (Reaction Progress): Monitor by TLC. A complete disappearance of the phenol spot indicates successful alkylation. Extract with EtOAc, wash extensively with LiCl (aq) to remove DMF, and concentrate.

  • Fluorination: Dissolve the crude boronic ester in MeOH (0.5 M). Add a saturated aqueous solution of KHF₂ (4.5 equiv). Stir vigorously at room temperature for 3 hours. Causality: The fluoride ions displace the pinacol ligand, creating a stable, negatively charged boron-ate complex that prevents premature C-B bond cleavage.

  • Isolation: Concentrate the suspension to dryness. Extract the resulting white solid with hot acetone (3 × 20 mL). Filter to remove inorganic salts, concentrate the filtrate to ~5 mL, and precipitate the pure product by adding Et₂O.

  • Validation Check 2 (Structural Integrity): Confirm purity via ¹¹B-NMR (expected sharp singlet at ~ +2.5 ppm) and ¹⁹F-NMR (expected multiplet at ~ -140 ppm).

Protocol B: Standardized Suzuki-Miyaura Coupling
  • Catalyst Activation: In a glovebox, charge a vial with the aryl chloride (0.5 mmol), potassium (aryloxymethyl)trifluoroborate (0.55 mmol), Pd(OAc)₂ (3 mol %), RuPhos (6 mol %), and Cs₂CO₃ (1.5 mmol).

  • Solvent Addition: Add a thoroughly degassed mixture of 1,4-dioxane/H₂O (10:1, 2.5 mL). Seal the vial with a PTFE-lined cap.

  • Reaction: Heat the mixture at 80 °C for 24 hours.

  • Validation Check 3 (Self-Validating Mass Balance): Cool to room temperature. Add exactly 0.5 mmol of 1,3,5-trimethoxybenzene as an internal standard. Remove a 50 µL aliquot, dilute with CDCl₃, and perform quantitative ¹H-NMR (qNMR). Causality: This step differentiates between chemical reaction failure (low conversion) and physical purification losses (product lost on silica), ensuring the protocol's trustworthiness.

  • Purification: Filter the bulk mixture through a short pad of silica (eluting with EtOAc), concentrate, and purify via flash chromatography.

Mechanistic Visualizations

Workflow A Phenol Derivative (Ortho/Para Substituted) B Alkylation (BrCH2Bpin / K2CO3) A->B C Phenoxymethyl Boronic Ester Intermediate B->C D Fluorination (KHF2) (Stabilization Step) C->D F Suzuki-Miyaura Coupling (Pd(OAc)2, RuPhos) C->F Direct Coupling (Prone to degradation) E Potassium Phenoxymethyl Trifluoroborate D->E E->F Preferred Pathway (Stable monomer) G Cross-Coupled Product F->G

Experimental workflow for the synthesis and cross-coupling of phenoxymethyl boronic derivatives.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd PdII Ar-Pd(II)-Cl Complex OxAdd->PdII TransMet Transmetalation Bottleneck for Ortho PdII->TransMet Base, Ar'OCH2BF3K PdII_Prod Ar-Pd(II)-CH2OAr' Intermediate TransMet->PdII_Prod Steric Clash for Ortho-Substituents RedElim Reductive Elimination PdII_Prod->RedElim RedElim->Pd0 Product Release

Suzuki-Miyaura catalytic cycle highlighting the transmetalation bottleneck for ortho-substituents.

References

  • Raushel, J., & Molander, G. A. (2008). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 10(9), 1795–1798. URL: [Link]

  • Ohtsuka, K., Inagi, S., & Fuchigami, T. (2016). Electrochemical Properties and Reactions of Oxygen‐Containing Organotrifluoroborates and Their Boronic Acid Esters. ChemElectroChem, 3(12), 2158-2163. URL: [Link]

  • Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. URL: [Link]

Validation

A Senior Application Scientist's Guide to Elemental Analysis of [2-(Phenoxymethyl)phenyl]boronic acid for Pharmaceutical Development

Introduction: In the landscape of modern drug development, [2-(Phenoxymethyl)phenyl]boronic acid and its derivatives represent a class of compounds with significant potential, often utilized as key building blocks in syn...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: In the landscape of modern drug development, [2-(Phenoxymethyl)phenyl]boronic acid and its derivatives represent a class of compounds with significant potential, often utilized as key building blocks in synthesis. The integrity of any Active Pharmaceutical Ingredient (API) is paramount, and this begins with a fundamental understanding of its elemental composition. For researchers, scientists, and drug development professionals, elemental analysis of this organoboron compound serves a dual purpose of critical importance: first, to confirm its stoichiometric identity and bulk purity, and second, to quantify trace elemental impurities that pose a toxicological risk to patients.

This guide provides an in-depth comparison of analytical standards and methodologies for the elemental characterization of [2-(Phenoxymethyl)phenyl]boronic acid. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring that the data generated is not only accurate but also robust and defensible within a stringent regulatory framework.

Part 1: Macro-Elemental Analysis for Identity and Purity

The first step in characterizing [2-(Phenoxymethyl)phenyl]boronic acid, C₁₃H₁₃BO₃, is to confirm its empirical formula by quantifying the mass fraction of its primary constituent elements: Carbon, Hydrogen, and Boron. This analysis is the foundational confirmation of the molecule's identity and a primary measure of its purity.

The Gold Standard: Combustion Analysis

Combustion analysis is the definitive technique for determining carbon, hydrogen, and nitrogen content in organic compounds.[1][2] The sample is combusted in a high-temperature furnace in an oxygen-rich environment, converting the elements into simple, measurable gases like CO₂, H₂O, and N₂.[3][4] These gases are then quantified by detectors, such as thermal conductivity (TCD) or infrared (IR) detectors.[4]

The Boron Challenge: While standard CHN analyzers are routine, the quantification of boron in an organic matrix requires specific consideration. The high-temperature combustion of organoboron compounds can form refractory boron oxides (B₂O₃), which can be challenging to fully mineralize and measure. Specialized methods, such as oxygen flask combustion followed by analysis of the resulting boric acid, or specific combustion analyzer configurations with optimized catalysts and temperatures, are often necessary to achieve accurate boron quantification.[5]

Workflow for Bulk Elemental Analysis

The following diagram outlines the typical workflow for determining the empirical formula of an organoboron API.

cluster_prep Sample Preparation cluster_analysis Combustion & Detection cluster_data Data Analysis s_prep Accurately weigh ~1-2 mg of API into tin capsule s_combust Combustion at >1000°C in Oxygen Stream s_prep->s_combust s_gases Conversion to CO₂, H₂O, B₂O₃(H₃BO₃) s_combust->s_gases s_detect Gas Separation & Detector Quantification (TCD / IR) s_gases->s_detect s_calc Calculate %C, %H, %B based on calibration s_detect->s_calc s_compare Compare experimental % to theoretical %

Caption: Workflow for bulk elemental analysis via combustion.

Part 2: Trace Elemental Impurity Analysis for Safety and Compliance

For drug development professionals, controlling elemental impurities is not just a matter of quality but a critical safety and regulatory requirement. These impurities can be introduced from catalysts, raw materials, manufacturing equipment, or container closure systems.[6][7][8] The internationally harmonized guideline, ICH Q3D, along with pharmacopeias like USP Chapter <232>, mandates a risk-based approach to control these impurities in final drug products.[7][9][10][11][12]

The core principle of this approach is the Permitted Daily Exposure (PDE), which defines an acceptable intake level for each elemental impurity.[6][12] The analytical challenge is to quantify potentially toxic elements at levels far below these PDE limits.

Comparison of Analytical Techniques for Trace Analysis

The choice of analytical technique is dictated by the specific elements of concern and the required detection limits. Modern instrumental methods are required, as historical wet chemistry limit tests are no longer sufficient.[13][14] The most prominent techniques are Inductively Coupled Plasma (ICP) based methods.

FeatureICP-Mass Spectrometry (ICP-MS)ICP-Optical Emission Spectrometry (ICP-OES)Atomic Absorption Spectroscopy (AAS)
Principle Ions are generated in plasma and separated by their mass-to-charge ratio.Atoms are excited in plasma and emit light at characteristic wavelengths.Measures absorption of light by ground-state atoms in a flame or graphite furnace.
Typical LOD Very Low (ng/L to pg/L, or ppb to ppt)Low (µg/L, or ppb)Moderate (mg/L to µg/L, or ppm to ppb)
Throughput High (Multi-element)High (Multi-element)Low (Typically single-element)
Interferences Isobaric and polyatomic interferences require collision/reaction cells (CRC) or tandem MS (MS/MS) for resolution.[15]Spectral and matrix interferences can occur but are generally well-managed.Chemical and matrix interferences are common.
Primary Use Case Ideal for ICH Q3D. Required for highly toxic Class 1 (As, Cd, Hg, Pb) and Class 2A elements with low PDEs.[12]Suitable for less toxic Class 3 elements or when higher concentrations are expected.[16]Largely superseded by ICP methods for multi-element analysis but still viable for specific elements.[14][17]
Cost (Instrument) HighMediumLow to Medium
Critical Protocol: Microwave-Assisted Acid Digestion

The organic matrix of the API must be completely destroyed before introduction into an ICP system. Incomplete digestion leads to severe matrix effects, carbon buildup in the instrument, and inaccurate results. Microwave-assisted acid digestion in closed vessels is the state-of-the-art method for this purpose.[18][19] The high pressures and temperatures achieved ensure rapid and complete sample decomposition.[19]

Step-by-Step Protocol for Microwave Digestion:

  • Vessel Cleaning: All digestion vessels (PTFE or similar inert polymer) must be rigorously acid-cleaned and rinsed with deionized water (18.2 MΩ·cm) to eliminate background contamination.

  • Sample Weighing: Accurately weigh approximately 100-250 mg of [2-(Phenoxymethyl)phenyl]boronic acid directly into a clean, dry digestion vessel. Record the weight precisely. A method blank vessel (containing only acids) and a vessel with a Certified Reference Material (CRM) should be prepared with each batch for quality control.

  • Acid Addition: Causality: Nitric acid (HNO₃) is the primary oxidizing agent used to break down the organic matrix.[19] In a fume hood, carefully add 5-8 mL of high-purity, trace-metal-grade concentrated nitric acid to each vessel. For some matrices, small amounts of hydrochloric acid (HCl) may be added to stabilize certain elements, or hydrogen peroxide (H₂O₂) to enhance oxidation of resistant organic matter.[19][20]

  • Vessel Sealing: Securely seal the vessels according to the manufacturer's specifications. Proper sealing is critical to achieve the necessary temperatures and pressures for complete digestion.

  • Microwave Program: Place the vessels in the microwave unit. The heating program should consist of a controlled ramp to a target temperature of 200-220°C, followed by a hold period of 15-20 minutes at that temperature.[21][22] This controlled ramp prevents dangerous exothermic reactions from the organic oxidation.

  • Cooling and Dilution: After the program, allow the vessels to cool completely. Carefully unseal the vessels in a fume hood. Quantitatively transfer the clear digestate to a 50 mL acid-cleaned volumetric flask. Dilute to the mark with 18.2 MΩ·cm deionized water. The sample is now ready for ICP-MS analysis.

Experimental Workflow for ICH Q3D Compliance

The entire process from API consideration to final report follows a structured, risk-based approach.

cluster_risk ICH Q3D Risk Assessment cluster_analysis Analytical Workflow cluster_report Compliance Reporting ra1 Identify Potential Sources: - Catalysts (e.g., Pd, Pt) - Raw Materials - Manufacturing Equipment ra2 Evaluate Presence: Compare predicted levels to PDE values ra1->ra2 ra3 Summarize & Document: Identify elements requiring analytical testing ra2->ra3 an1 Microwave-Assisted Acid Digestion of API ra3->an1 an2 ICP-MS Analysis: - Calibrate with CRMs - Analyze Blanks, Samples, Spikes an1->an2 an3 Data Processing: Calculate final concentration in API (µg/g) an2->an3 rep1 Compare Results to Permitted Concentrations an3->rep1 rep2 Generate Certificate of Analysis (CoA) rep1->rep2

Caption: ICH Q3D risk assessment and analytical workflow.

Part 3: Ensuring Trustworthiness with Certified Reference Materials

A self-validating protocol relies on independent verification of its accuracy. Certified Reference Materials (CRMs) are indispensable for this purpose.[23]

  • Instrument Calibration: For ICP-MS, multi-element calibration standards traceable to a national metrology institute like NIST are required. An example is NIST SRM 3107, a certified aqueous solution for boron.[24]

  • Method Validation: To validate the entire method, including the digestion step, a CRM with a matrix similar to the sample is ideal. For an organoboron compound, a metallo-organic CRM, such as boron in a hydrocarbon oil matrix, can be used to verify recovery after digestion.[25] These CRMs are manufactured under stringent quality systems like ISO 17034 and ISO/IEC 17025.[25][26]

By analyzing a CRM alongside the unknown samples, one can demonstrate the accuracy and recovery of the entire process, providing a high degree of confidence in the reported results.

Final Recommendations

For a comprehensive and regulatory-compliant elemental analysis of [2-(Phenoxymethyl)phenyl]boronic acid, a two-pronged approach is essential:

  • For Bulk Composition (C, H, B): Employ Combustion Analysis with instrumentation and methods optimized for organoboron compounds to confirm identity and purity.

  • For Trace Elemental Impurities: Adhere to the ICH Q3D risk-based approach . For analytical testing, ICP-MS is the recommended technique due to its superior sensitivity. This must be preceded by a validated Microwave-Assisted Acid Digestion protocol to ensure complete sample decomposition.

Adherence to these standards, validated by the consistent use of Certified Reference Materials, will ensure data of the highest quality and integrity, supporting the safe and effective development of new therapeutics.

References

  • ICH. (2022, April 26). Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • West Pharmaceutical Services. ICH Q3D Elemental Impurities – What are the Requirements? Retrieved from West Pharmaceutical Services website. [Link]

  • American Pharmaceutical Review. (2015, March 31). Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method. [Link]

  • Intertek. ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. Retrieved from Intertek website. [Link]

  • ECA Academy. ICH Q3D(R1) Guideline for Elemental Impurities. Retrieved from ECA Academy website. [Link]

  • U.S. Food and Drug Administration. (2014, December 16). USP Chapters <232> and <233> Implementation Strategy. [Link]

  • Analytik Jena. USP <232> Elemental Impurities—Limits. Retrieved from Analytik Jena website. [Link]

  • ResearchGate. (2025, January 30). (PDF) ICH Q3D (R2): Guidelines for Elemental Impurities. [Link]

  • US Pharmacopeia (USP). (2017, October 24). <232> ELEMENTAL IMPURITIES—LIMITS. [Link]

  • Shimadzu. eX278 Elemental Analysis in Active Pharmaceutical Ingredients (APIs) Development Using EDX. [Link]

  • Chromak Research. (2025, August 20). APIs, Raw materials, and Excipient testing. [Link]

  • West Pharmaceutical Services. Elemental Impurities and the Corresponding Regulations. [Link]

  • OPUS. Certification Report for the Reference Materials ERM-AE123 and ERM-AE124 - Certified for their boron isotope composition. [Link]

  • Sterling Pharma Solutions. (2022, April 6). A risk mitigation approach to detecting and quantifying metals in APIs. [Link]

  • Technology Networks. Active Pharmaceutical Ingredient Analysis. [Link]

  • National Institute of Standards and Technology. Certificate of Analysis - Standard Reference Material 3107. [Link]

  • Lab-Training. (2024, February 28). How to Optimize Sample Preparation for ICP-MS Analysis through Microwave Digestion. [Link]

  • Environmental Protection Agency. Method 3052: Microwave Assisted Acid Digestion of Siliceous and Organically Based Matrices. [Link]

  • Agilent. Agilent Inorganic Certified Reference Materials and Standards. [Link]

  • Lab Manager. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • BAM-Webshop. Isotope CRM for boron. [Link]

  • Centers for Disease Control and Prevention. (2014, May 25). NMAM 7304: ELEMENTS by ICP using MICROWAVE DIGESTION. [Link]

  • ELTRA. Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • protocols.io. (2022, October 7). Microwave digestion for microbes. [Link]

  • Analytical Methods (RSC Publishing). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. [Link]

  • PMC. High Calorific Values Boron Powder: Ignition and Combustion Mechanism, Surface Modification Strategies and Properties. [Link]

  • Elementar. Elemental analysis: operation & applications. [Link]

  • SCIEX. Quantitation of boronic acids at pg/mL levels of sensitivity. [Link]

  • ResearchGate. (Request PDF) Determination of boron in organic compounds by microwave plasma–atomic emission spectrometry. [Link]

  • DCCEEW. (2022, June 30). Boron and compounds. [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Plu.mx. Analysis of microsamples of biological fluids via inductively coupled plasma-tandem mass spectrometry using a micro-flow injection system coupled to a high-efficiency sample introduction setup. [Link]

  • TSI Journals. (2011, April 14). Analytical CHEMISTRY. [Link]

  • Navy. 21.1 SBIR - Boron-Based Energetics. [Link]

  • RSC Publishing. Boronic acid recognition based-gold nanoparticle-labeling strategy for the assay of sialic acid expression on cancer cell surface by inductively coupled plasma mass spectrometry. [Link]

  • PubMed. (2020, September 29). Bioanalysis and Quadrupole-Time of Flight-Mass Spectrometry Driven In Vitro Metabolite Profiling of a New Boronic Acid-Based Anticancer Molecule. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling [2-(Phenoxymethyl)phenyl]boronic acid

Comprehensive Safety and Handling Guide: [2-(Phenoxymethyl)phenyl]boronic acid This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of [2-(Phenoxymethyl)phenyl]boron...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: [2-(Phenoxymethyl)phenyl]boronic acid

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of [2-(Phenoxymethyl)phenyl]boronic acid (also known as 2-Phenoxyphenylboronic acid). As Senior Application Scientist, my objective is to synthesize established safety standards with practical, field-proven insights to ensure your work is not only successful but, more importantly, safe. The procedures outlined below are designed to create a self-validating system of safety, grounded in authoritative sources.

Hazard Identification and Risk Assessment

Understanding the specific risks associated with a chemical is the cornerstone of safe laboratory practice. [2-(Phenoxymethyl)phenyl]boronic acid is a compound that demands careful handling due to its potential health effects. The primary hazards, as identified in its Safety Data Sheet (SDS), are summarized below.[1]

Hazard ClassificationGHS Hazard StatementPotential Effect
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedIngestion may cause gastrointestinal irritation, nausea, and vomiting.[2]
Skin Irritation (Category 2) H315: Causes skin irritationDirect contact can cause redness, itching, and inflammation.[1]
Serious Eye Irritation (Category 2) H319: Causes serious eye irritationContact with eyes can result in significant irritation, pain, and potential damage.[1]
Specific Target Organ Toxicity (Single Exposure, Category 3) H335: May cause respiratory irritationInhalation of dust can irritate the respiratory tract, leading to coughing and discomfort.

The Signal Word for this chemical is "Warning" . This initial assessment dictates that all handling procedures must prioritize the prevention of direct contact, ingestion, and inhalation.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is worn, the work environment itself must be engineered for safety. These controls are designed to isolate the researcher from the chemical hazard.

  • Chemical Fume Hood: All weighing and handling of solid [2-(Phenoxymethyl)phenyl]boronic acid must be performed inside a certified chemical fume hood. This is the most critical engineering control to prevent the inhalation of airborne dust particles and to contain any potential spills.[3]

  • Safety Infrastructure: Ensure that a fully functional eyewash station and an emergency safety shower are located close to the workstation and are unobstructed. Their immediate accessibility is crucial in the event of an accidental exposure.

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is the final barrier between you and the hazardous chemical. The selection of appropriate PPE is non-negotiable and must be based on a thorough risk assessment.

Protection TypeRequired EquipmentRationale and Best Practices
Eye and Face Protection Chemical safety goggles (conforming to EN 166 or OSHA 29 CFR 1910.133 standards).Protects against splashes and airborne dust. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.
Hand Protection Chemically resistant protective gloves (e.g., nitrile).Prevents skin irritation upon contact.[1] Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid contaminating your skin and dispose of them in accordance with hazardous waste procedures.[4][5]
Body Protection Long-sleeved laboratory coat.Shields skin and personal clothing from accidental spills and contamination.[6]
Respiratory Protection Not required under normal use with a fume hood.A fume hood provides adequate ventilation. If work outside of a hood is unavoidable or if dust generation is significant, a NIOSH-approved particle respirator (e.g., N95) is mandatory.[4][7]

Procedural Guide for Safe Handling

A systematic workflow minimizes risk and ensures reproducibility. The following step-by-step process integrates the necessary safety measures for handling [2-(Phenoxymethyl)phenyl]boronic acid.

Step-by-Step Handling Protocol
  • Preparation:

    • Verify that the chemical fume hood is operational and the sash is at the appropriate height.

    • Confirm the location and accessibility of the nearest eyewash station and safety shower.

    • Don all required PPE: chemical goggles, nitrile gloves, and a lab coat.

  • Execution (inside the fume hood):

    • Cover the work surface with absorbent bench paper to contain any minor spills.

    • Retrieve the container of [2-(Phenoxymethyl)phenyl]boronic acid from storage.

    • Carefully open the container, avoiding any disturbance that could generate dust.

    • Weigh the desired amount of the solid using a clean spatula and weigh boat.

    • Securely close the primary container immediately after use.

  • Post-Handling:

    • Clean any residual dust from the spatula and work surface using a damp cloth (this should be disposed of as chemical waste).

    • Segregate all contaminated materials (weigh boats, gloves, bench paper) into a designated hazardous waste container.

    • Properly doff PPE, removing gloves last.

    • Wash hands thoroughly with soap and water.[1][8]

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling & Cleanup A Verify Engineering Controls (Fume Hood, Eyewash) B Don Required PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Work Surface B->C D Weigh Chemical C->D E Secure Primary Container D->E F Clean Equipment & Surface E->F G Segregate Hazardous Waste F->G H Doff PPE G->H I Wash Hands Thoroughly H->I

Caption: Safe Handling Workflow for Boronic Acids.

Disposal Plan: Responsible Management of Chemical Waste

Improper disposal of chemical waste poses a significant threat to both human health and the environment.[9] [2-(Phenoxymethyl)phenyl]boronic acid and any materials contaminated with it must be treated as hazardous waste.

Step-by-Step Disposal Protocol
  • Waste Segregation: Do not mix boronic acid waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[10]

  • Containerization:

    • Collect all solid waste (excess chemical, contaminated weigh boats, wipes) in a designated, chemically compatible container with a secure lid.[10]

    • Collect liquid waste (if the compound was dissolved in a solvent) in a separate, compatible container.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "[2-(Phenoxymethyl)phenyl]boronic acid," and list any solvents and associated hazards.[7]

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials like strong oxidizing agents.[2]

  • Final Disposal: Arrange for collection by a certified hazardous waste disposal company. Adhere strictly to all local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.[9][10][11]

In Case of Emergency

Immediate and appropriate action is critical in the event of an exposure.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[2]

By adhering to these guidelines, you build a deep, intrinsic culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • NIOSH Pocket Guide to Chemical Hazards . Centers for Disease Control and Prevention (CDC). [Link]

  • How To Safely Dispose of Boric Acid . Lab Alley. [Link]

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety . Vanderbilt University. [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing . Centers for Disease Control and Prevention (CDC). [Link]

  • Pocket Guide to Chemical Hazards Introduction | NIOSH . Centers for Disease Control and Prevention (CDC). [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide . LabTAG. [Link]

  • NIOSH Pocket Guide to Chemical Hazards . CDC Stacks. [Link]

  • OSHA Laboratory Standard 29 CFR 1910.1450 . University of California, Irvine. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration (OSHA). [Link]

  • NIOSH Pocket Guide to Chemical Hazards . Labelmaster. [Link]

  • Safety Data Sheet - 2-(2-Carboxyethyl)phenylboronic acid . Aaron Chemicals LLC. [Link]

  • Boric Acid SAFETY DATA SHEET . Irchemineral. [Link]

  • SAFETY DATA SHEET - 2-Phenoxyphenylboronic acid (alternative) . Fisher Scientific. [Link]

  • 110140 - Phenylboronic acid - Safety Data Sheet . Biosolve. [Link]

  • PHENYL BORONIC ACID - Safety Data Sheet . Sdfine. [Link]

  • MSDS of 2-(Methoxymethyl)phenylboronic acid . Capot Chemical. [Link]

  • Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98% . Cole-Parmer. [Link]

Sources

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